Product packaging for L-NIL hydrochloride(Cat. No.:CAS No. 150403-89-7)

L-NIL hydrochloride

Cat. No.: B1141939
CAS No.: 150403-89-7
M. Wt: 223.70 g/mol
InChI Key: HJYWSATZDBEAOS-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

An irreversible inhibitor of mammalian nitric oxide synthase.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClN3O2 B1141939 L-NIL hydrochloride CAS No. 150403-89-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYWSATZDBEAOS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159190-45-1, 150403-89-7
Record name N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159190-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-N6-(1-Iminoethyl)lysine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

L-NIL hydrochloride and gene expression modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to L-NIL Hydrochloride and its Modulation of Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-N6-(1-iminoethyl)lysine hydrochloride (this compound) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. By attenuating the production of nitric oxide (NO), a pleiotropic signaling molecule, this compound indirectly modulates a host of intracellular signaling pathways, consequently altering gene expression profiles. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its impact on critical signaling pathways such as NF-κB, MAPK, and JAK-STAT, and its quantifiable effects on gene expression. Detailed experimental protocols for investigating these effects are provided, along with visualizations of the underlying molecular interactions and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound

This compound is a well-characterized small molecule inhibitor of nitric oxide synthase (NOS) with marked selectivity for the inducible isoform (iNOS or NOS2) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1][2] The overproduction of NO by iNOS is a hallmark of various pathological conditions, including chronic inflammation, septic shock, and neurodegenerative diseases.[3] L-NIL's selectivity makes it a valuable tool for dissecting the specific roles of iNOS in these processes.

Mechanism of Action: L-NIL acts as a competitive inhibitor at the arginine-binding site of the iNOS enzyme. This inhibition curtails the synthesis of nitric oxide and its downstream signaling effects. The inhibitory potency of L-NIL is significant, with reported IC50 values in the low micromolar range for iNOS, while being substantially less potent against nNOS and eNOS.[1] For instance, L-NIL exhibits an IC50 of 3.3 μM for mouse iNOS, making it 28-fold more selective for iNOS than for rat brain constitutive NOS (nNOS).[4][5]

Modulation of Core Signaling Pathways

The primary mechanism by which this compound modulates gene expression is through the reduction of NO bioavailability. Nitric oxide can influence cellular signaling through various means, including S-nitrosylation of proteins and activation of soluble guanylate cyclase (sGC). By inhibiting iNOS, L-NIL can reverse or prevent these NO-mediated effects on key signaling cascades that control gene transcription.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Nitric oxide has a complex, often bidirectional, relationship with NF-κB. In some contexts, NO can promote NF-κB activation, while in others, it can be inhibitory. By reducing NO levels, L-NIL can prevent the activation of NF-κB in inflammatory settings. For example, the expression of iNOS itself is driven by NF-κB, creating a potential feedback loop that L-NIL can interrupt.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Produces L_Arginine L-Arginine L_Arginine->iNOS_protein NO->IKK Modulates L_NIL L-NIL HCl L_NIL->iNOS_protein Inhibits DNA DNA NFkB_n->DNA Binds Gene_Exp Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) DNA->Gene_Exp Gene_Exp->iNOS_protein Induces

Figure 1: L-NIL's intervention in the NF-κB signaling pathway.

The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are critical mediators of cellular responses to external stressors. They regulate cell proliferation, differentiation, and apoptosis. Nitric oxide can activate MAPK pathways, and this activation is implicated in the expression of inflammatory genes. By inhibiting iNOS, L-NIL can prevent the sustained activation of pathways like p38 MAPK, thereby downregulating inflammatory gene expression.

MAPK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Activates MAPK p38 MAPK MAPKK->MAPK Activates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Gene_Exp Gene Expression (Inflammation, Apoptosis) TF->Gene_Exp iNOS iNOS NO Nitric Oxide (NO) iNOS->NO Produces NO->MAPKKK Modulates L_NIL L-NIL HCl L_NIL->iNOS Inhibits

Figure 2: Modulation of the p38 MAPK pathway by L-NIL via iNOS inhibition.

Quantitative Effects on Gene Expression

The modulatory effects of L-NIL on signaling pathways translate into measurable changes in gene and protein expression. Several studies have quantified these changes in various experimental models.

Gene/ProteinExperimental ModelTreatmentResultCitation
TLR4 Ischemia-Reperfusion (Mouse Kidney)L-NIL (10 & 30 mg/kg)Significant decrease in protein content[4]
IL-1β Ischemia-Reperfusion (Mouse Kidney)L-NIL (10 & 30 mg/kg)Significant decrease in protein content[4]
Clusterin Ischemia-Reperfusion (Mouse Kidney)L-NIL (10 & 30 mg/kg)Significant decrease in transcript levels[4]
NFAT5 Ischemia-Reperfusion (Mouse Kidney)L-NIL (10 & 30 mg/kg)Increase in mRNA levels[4]
IGF-I LPS-treated HepatocytesL-NILPrevents LPS-induced decrease in mRNA levels[6]
GSK-3β activity Burn Injury (Rat Skeletal Muscle)L-NIL (60mg/kg)Reverted burn-induced increase in activity[7][8]
Nitrotyrosine Burn Injury (Rat Skeletal Muscle)L-NIL (60mg/kg)Reversed burn-induced increase in content[7]

Detailed Experimental Protocols

Investigating the impact of L-NIL on gene expression requires a combination of in vitro and in vivo experimental techniques. Below are foundational protocols that can be adapted for specific research questions.

General Experimental Workflow

The logical flow for a typical experiment involves cell or animal treatment, sample collection, molecular analysis, and data interpretation.

Experimental_Workflow Start Experimental Design Treatment Cell/Animal Treatment (Vehicle vs. L-NIL HCl) Stimulation Inflammatory Challenge (e.g., LPS, Cytokines) Treatment->Stimulation Harvest Harvest Cells/Tissues (Time Course) Stimulation->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Isolation Protein Lysate Preparation Harvest->Protein_Isolation qPCR qRT-PCR Analysis RNA_Isolation->qPCR Western Western Blotting Protein_Isolation->Western Data_Analysis Data Analysis (Fold Change, Stats) qPCR->Data_Analysis Western->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: A standard workflow for studying L-NIL's effects on gene expression.

In Vitro Cell Culture and Treatment

This protocol describes the treatment of a macrophage cell line (e.g., RAW 264.7) to study inflammatory gene expression.

  • Cell Seeding: Plate RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C, 5% CO2.

  • L-NIL Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water.[9] Further dilutions should be made in cell culture medium immediately before use.

  • Pre-treatment: Remove the old medium and replace it with fresh medium containing the desired concentration of L-NIL (e.g., 10-100 µM). A vehicle control (medium with water) must be included. Incubate for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at 1 µg/mL, to the wells.

  • Incubation: Incubate for the desired period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

  • Harvesting:

    • For RNA: Aspirate the medium, wash cells with cold PBS, and add 1 mL of TRIzol reagent to each well.

    • For Protein: Aspirate the medium, wash cells with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the mRNA expression of a target gene relative to a housekeeping gene.

  • RNA Isolation: Isolate total RNA from the cell lysates using a standard phenol-chloroform extraction method or a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • Thermal Cycling: Run the reaction on a qPCR instrument with a typical program:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of: 95°C for 15 sec, 60°C for 1 min

    • Melt curve analysis to ensure product specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., GAPDH, β-actin).

Western Blotting for Protein Expression and Pathway Activation

This protocol assesses changes in protein levels or the phosphorylation status of signaling proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-phospho-p38, anti-β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Conclusion

This compound serves as a critical research tool and a potential therapeutic agent by selectively targeting inducible nitric oxide synthase. Its ability to inhibit iNOS provides a powerful method to study the downstream consequences of NO signaling in pathophysiology. By reducing excessive NO production, L-NIL effectively modulates key inflammatory signaling pathways like NF-κB and MAPK, leading to significant alterations in the expression of a wide array of genes. The protocols and data presented in this guide offer a framework for researchers to explore and leverage the gene expression modulating properties of L-NIL in the context of inflammation, immunology, and drug development.

References

The Role of L-NIL Hydrochloride in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various diseases, including cancer and inflammatory conditions. While the primary mechanism of L-NIL is the attenuation of nitric oxide (NO) production, emerging evidence highlights its significant role in the modulation of apoptosis. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences apoptotic signaling pathways, supported by experimental data and detailed protocols for researchers.

Introduction: this compound and iNOS Inhibition

This compound is a small molecule that acts as a competitive inhibitor of iNOS.[1][2] iNOS is one of three isoforms of nitric oxide synthase and is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[2] The nitric oxide produced by iNOS has a dual role in cellular processes; it can be either pro-apoptotic or anti-apoptotic depending on its concentration, the cellular redox state, and the specific cell type.[3]

High concentrations of NO are generally considered pro-apoptotic, inducing cell death through DNA damage and activation of stress-related pathways. Conversely, lower, sustained levels of NO can promote cell survival and inhibit apoptosis, often through the S-nitrosylation of key apoptotic proteins like caspases, thereby inhibiting their activity.

This compound, by selectively inhibiting iNOS, modulates the cellular NO concentration, thereby influencing the delicate balance between cell survival and apoptosis.

The Pro-Apoptotic Effects of this compound

In various pathological contexts, particularly in cancer, the overexpression of iNOS contributes to tumor progression by promoting cell survival and angiogenesis. By inhibiting iNOS, this compound can shift the balance towards apoptosis, making it a promising agent for therapeutic intervention.

Downregulation of Anti-Apoptotic Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad). The ratio of these opposing factions determines the cell's susceptibility to apoptotic stimuli.

Studies have demonstrated that treatment with this compound can lead to the downregulation of the anti-apoptotic protein Bcl-2.[4] This reduction in Bcl-2 levels disrupts the sequestration of pro-apoptotic proteins, allowing them to initiate the mitochondrial apoptotic cascade.

Activation of Caspases

Caspases are a family of cysteine proteases that execute the apoptotic program. Nitric oxide can inhibit caspase activity through S-nitrosylation of their cysteine residues. By reducing NO levels, this compound can prevent this inhibitory post-translational modification, thereby promoting caspase activation and subsequent apoptosis.

Quantitative Data on this compound and Apoptosis

The following tables summarize the quantitative effects of this compound on key apoptotic markers.

Cell LineTreatmentConcentrationDuration% Apoptotic Cells (Annexin V Positive)Fold Change vs. ControlReference
Human Melanoma (in vivo xenograft)L-NIL40 mg/kg/day21 daysIncreased TUNEL-positive cellsNot specified[4]
Glioblastoma (U87-MG)L-NIL500 µMNot specifiedDecreased clonogenic survivalSignificant decrease[3]
Glioblastoma (U87-MG)L-NIL1000 µMNot specifiedDecreased clonogenic survivalSignificant decrease[3]
Cell Line/ModelTreatmentConcentrationDurationProteinChange in ExpressionReference
Human Melanoma (in vivo xenograft)L-NIL40 mg/kg/day21 daysBcl-2Decreased[4]
Feline T-cell Leukemia (FT-1)Doxorubicin0.3 µg/ml24hBcl-2~41.0-fold increase[5]
Feline T-cell Leukemia (FT-1)Prednisolone0.2 µg/ml24hBcl-2~62.0-fold increase[5]
Feline T-cell Leukemia (FT-1)Vincristine5 ng/ml24hBcl-2~11.1-fold increase[5]
AssayCell/Tissue LysateTreatmentFold Increase in Caspase-3 Activity vs. ControlReference
Caspase-3 Activity AssayLPS-induced lung injury in miceLPS (30 mg/kg)~10-fold at 24h[6]
Caspase-3 Activity AssayPC12 cells with OGD/R injuryLinalool (100 µM)Significant decrease vs. OGD/R[7]

Signaling Pathways and Experimental Workflows

This compound-Mediated Apoptotic Signaling Pathway

L_NIL_Apoptosis_Pathway L_NIL This compound iNOS iNOS L_NIL->iNOS NO Nitric Oxide (NO) iNOS->NO Produces Bcl2 Bcl-2 NO->Bcl2 Upregulates S_Nitrosylation S-Nitrosylation NO->S_Nitrosylation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases Caspases->Apoptosis Induces S_Nitrosylation->Caspases

Caption: this compound inhibits iNOS, reducing NO levels, which in turn downregulates Bcl-2 and prevents caspase S-nitrosylation, leading to apoptosis.

Experimental Workflow for Assessing Apoptosis

Apoptosis_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Annexin_V Annexin V/PI Staining (Flow Cytometry) Harvest->Annexin_V TUNEL TUNEL Assay (Microscopy/Flow Cytometry) Harvest->TUNEL Western_Blot Western Blot (Bcl-2, Caspases) Harvest->Western_Blot Caspase_Assay Caspase Activity Assay (Fluorometric/Colorimetric) Harvest->Caspase_Assay Data_Analysis Data Analysis and Quantification Annexin_V->Data_Analysis TUNEL->Data_Analysis Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis

Caption: A general workflow for investigating the pro-apoptotic effects of this compound in vitro.

Experimental Protocols

In Vitro Treatment with this compound
  • Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

  • Preparation of L-NIL Stock Solution: Dissolve this compound in sterile, nuclease-free water or PBS to prepare a stock solution (e.g., 10 mM).[8]

  • Treatment: Dilute the L-NIL stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM - 1 mM). Remove the existing medium from the cells and replace it with the L-NIL-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis
  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
  • Sample Preparation: Prepare cells on slides (e.g., by cytospinning) or use tissue sections. Fix the samples with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction:

    • Equilibrate the samples with Equilibration Buffer for 10 minutes.

    • Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.

    • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

  • Washing: Wash the samples with PBS to remove unincorporated nucleotides.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the slides with an anti-fade mounting medium.

  • Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot for Bcl-2 and Caspase-3
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Caspase-3 Activity Assay (Colorimetric)
  • Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of 2X Reaction Buffer/DTT Mix to each well.

    • Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.

    • Add 5 µL of the DEVD-pNA substrate (4 mM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples to the untreated control.

Conclusion

This compound demonstrates a clear role in promoting apoptosis, primarily through its selective inhibition of iNOS. By reducing nitric oxide levels, it mitigates the anti-apoptotic effects of NO, leading to the downregulation of Bcl-2 and the activation of the caspase cascade. These findings underscore the therapeutic potential of this compound in diseases characterized by excessive iNOS expression and apoptosis evasion, such as cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pro-apoptotic mechanisms of this compound and to evaluate its efficacy in various preclinical models.

References

L-NIL Hydrochloride: A Technical Guide to its Role in the Regulation of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule with a dual role in inflammation. While constitutively produced NO is crucial for physiological processes, the high-output production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation. Selective inhibition of iNOS presents a promising therapeutic strategy to mitigate inflammatory damage without disrupting essential homeostatic functions. This technical guide provides an in-depth overview of L-N⁶-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride), a potent and selective iNOS inhibitor. We will explore its mechanism of action, summarize key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the signaling pathways it modulates.

Introduction: Nitric Oxide Synthase in Inflammation

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine. There are three main isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a role in neurotransmission.

  • Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, it is critical for vasodilation and maintaining cardiovascular health.[1]

  • Inducible NOS (iNOS or NOS2): Its expression is induced in various cell types, including macrophages and fibroblasts, by inflammatory stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines.[2]

Both nNOS and eNOS are constitutive, calcium-dependent enzymes that produce low, transient levels of NO. In contrast, iNOS is calcium-independent and, once expressed, produces large, sustained amounts of NO that can be cytotoxic and contribute significantly to the pathophysiology of inflammatory diseases.[1] Therefore, selective inhibition of iNOS is a key objective in developing anti-inflammatory therapeutics.

This compound: Mechanism and Selectivity

This compound is a derivative of the amino acid L-lysine and acts as a potent and selective inhibitor of the iNOS enzyme.[3] Its selectivity is a critical feature, allowing it to target the pathological overproduction of NO in inflammatory settings while sparing the physiological functions of eNOS and nNOS.

The primary mechanism of action is competitive inhibition, where L-NIL binds to the active site of the iNOS enzyme, preventing the binding of the natural substrate, L-arginine. This leads to a significant reduction in the synthesis of nitric oxide.

Quantitative Data on this compound Efficacy

The efficacy of L-NIL has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data regarding its inhibitory potency and effects on inflammatory markers.

Table 1: In Vitro Inhibitory Activity of L-NIL
Enzyme SourceNOS IsoformIC₅₀ ValueSelectivity vs. iNOSReference
MouseiNOS3.3 µM-[3][4][5][6]
Rat BraincNOS (nNOS)92 µM28-fold[3][4][5][7]
Not SpecifiedeNOS8 - 38 µM~2.4 to 11.5-fold[8]
Not SpecifiednNOS17 - 92 µM~5 to 28-fold[8]
RAW 264.7 Cells (LPS-stimulated)iNOS15.8 µM-[5]
Table 2: In Vivo Anti-Inflammatory Efficacy of this compound
Animal ModelConditionDosage & AdministrationKey FindingsReference
MiceRenal Ischemia/Reperfusion10 and 30 mg/kg, IPPrevents inflammation, oxidative stress, and autophagy. Decreased TLR4 and IL-1β protein content.[4][5]
MiceMonosodium Urate (MSU)-Induced Inflammation10 mg/kg/day, PretreatmentSuppressed footpad swelling. Reversed the increase in plasma NO metabolites. Suppressed MSU-induced gene expression of iNOS, TNF-α, and IL-1β.[9]
RatsAdjuvant-Induced ArthritisDose-dependentSuppressed the increase in plasma nitrite levels and joint inflammation.[10]
RatsLPS-Induced Renal DysfunctionNot SpecifiedPrevented the decrease in Glomerular Filtration Rate (GFR).[1]

Signaling Pathways and L-NIL Regulation

L-NIL exerts its anti-inflammatory effects by intervening in key signaling pathways. Inflammatory stimuli like LPS activate Toll-like receptor 4 (TLR4), triggering downstream cascades that lead to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of the iNOS gene. By inhibiting iNOS, L-NIL prevents the excessive production of NO, a key mediator of inflammation. Furthermore, studies have shown that L-NIL can suppress the phosphorylation of MAPKs like ERK1/2 and p38, which are also involved in the inflammatory response.[9]

L_NIL_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_enzyme Enzymatic Activity cluster_inhibitor Inhibition cluster_response Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK1/2, p38) TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS_gene iNOS Gene Expression MAPK->iNOS_gene Promotes NFkB->iNOS_gene Promotes iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Synthesizes L_Arginine L-Arginine L_Arginine->iNOS_protein Inflammation Inflammation (Cytokine release, etc.) NO->Inflammation Mediates L_NIL L-NIL L_NIL->MAPK Suppresses Phosphorylation L_NIL->iNOS_protein Inhibits Griess_Assay_Workflow start Start: RAW 264.7 Cells seed 1. Seed cells in 96-well plate and adhere overnight start->seed pretreat 2. Pre-treat with L-NIL (various concentrations) for 1 hr seed->pretreat stimulate 3. Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate 4. Incubate for 24 hours at 37°C stimulate->incubate supernatant 5. Collect 50 µL of supernatant incubate->supernatant griess 6. Add 50 µL Griess Reagent supernatant->griess read 7. Read absorbance at 540 nm griess->read analyze 8. Calculate nitrite concentration and IC₅₀ of L-NIL read->analyze end End analyze->end Logical_Relationship stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) upregulation Upregulation of iNOS Gene and Protein Expression stimulus->upregulation no_production Increased Synthesis of Nitric Oxide (NO) upregulation->no_production inflammation Pathological Inflammation (Edema, Cytokine Release, Tissue Damage) no_production->inflammation lnil This compound Administration inhibition Selective Inhibition of iNOS Enzyme Activity lnil->inhibition inhibition->no_production Blocks reduction Reduction in Pathological NO Production inhibition->reduction attenuation Attenuation of Inflammatory Response reduction->attenuation

References

L-NIL hydrochloride impact on cellular redox state

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Impact of L-NIL Hydrochloride on Cellular Redox State

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N6-(1-iminoethyl)lysine hydrochloride (this compound) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS or NOS2).[1][2][3] The iNOS isoform is typically expressed in response to inflammatory stimuli, such as endotoxins and cytokines, and is responsible for the production of large, sustained amounts of nitric oxide (NO). This high output of NO is a critical component of the innate immune response but can also contribute significantly to cellular damage through the generation of reactive nitrogen species (RNS) and the disruption of the cellular redox balance.[4][5]

The cellular redox state, or redox balance, refers to the equilibrium between oxidants (pro-oxidants) and reductants (antioxidants). This balance is crucial for normal cellular function, including signal transduction, gene expression, and metabolic regulation.[5] A shift in this balance towards an excess of oxidants, a condition known as oxidative stress, can lead to damage of lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[4][6]

This technical guide provides a comprehensive overview of the mechanism by which this compound impacts the cellular redox state, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Selective iNOS Inhibition

The primary mechanism through which this compound influences the cellular redox state is its selective inhibition of the iNOS enzyme. Unlike the other major NOS isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), which are constitutively expressed and produce low levels of NO for signaling purposes, iNOS generates high concentrations of NO over prolonged periods.[7]

L-NIL demonstrates significant selectivity for iNOS over the constitutive isoforms. This selectivity is critical for its use as a research tool and its potential as a therapeutic agent, as it allows for the targeted reduction of pathological NO production without disrupting the essential physiological functions of nNOS and eNOS.[2][8] The inhibitory potency of L-NIL is concentration-dependent.[9]

Impact on Cellular Redox State

By inhibiting iNOS, this compound directly curtails the production of high levels of NO. This has profound downstream effects on the cellular redox environment.

  • Reduction of Reactive Nitrogen Species (RNS): The most significant impact of iNOS inhibition is the reduced formation of RNS. Nitric oxide can react rapidly with superoxide radicals (O₂•⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. Peroxynitrite can cause cellular damage by oxidizing lipids, nitrating tyrosine residues on proteins (forming nitrotyrosine, a marker of nitrosative stress), and damaging DNA.[4][10] Studies have shown that L-NIL can completely block the increase in RNS generation in response to inflammatory stimuli like lipopolysaccharide (LPS).[10]

  • Alleviation of Oxidative Stress: In inflammatory conditions, iNOS expression and subsequent NO production contribute to oxidative stress.[1][6] By preventing the overproduction of NO, L-NIL reduces the formation of peroxynitrite, thereby decreasing the overall oxidative and nitrosative burden on the cell. In vivo studies have demonstrated that L-NIL prevents inflammation and oxidative stress in models of renal ischemia-reperfusion.[9][11]

  • Interaction with Glutathione (GSH): Glutathione is a critical intracellular antioxidant.[12] High levels of NO and RNS can deplete cellular glutathione stores, compromising the cell's antioxidant defense system.[13] While direct studies linking L-NIL to glutathione preservation are not detailed in the provided results, the logical consequence of reducing the NO/RNS burden is the sparing of GSH, thereby helping to maintain a healthy cellular redox buffer (GSH/GSSG ratio).[5][14]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and in vivo effects of this compound.

Table 1: Inhibitory Potency (IC₅₀) of L-NIL Against NOS Isoforms

NOS IsoformSpecies/SourceIC₅₀ ValueSelectivity (fold vs. iNOS)Reference(s)
iNOS Mouse3.3 µM-[1][3][8][9][11][15]
Human/Mouse0.4 - 3.3 µM-[2][16]
nNOS Rat Brain (constitutive)92 µM~28-fold[1][8][9]
17 - 92 µM5.2 - 28-fold[2][16]
eNOS 8 - 38 µM2.4 - 11.5-fold[2][16]

Table 2: In Vivo Effects of this compound

Animal ModelConditionDosageAdministrationKey Findings Related to Redox StateReference(s)
Mice (Balb/c)Renal Ischemia-Reperfusion10 and 30 mg/kgIntraperitoneal (IP)Prevents inflammation and oxidative stress.[1][9][11]
MiceLPS-induced Sepsis3 mg/kgIntraperitoneal (IP)Completely blocked the increase in RNS generation and redox stress in the kidney.[10]
Rats (Sprague-Dawley)Sepsis (Cecal Ligation)3 mg/kg/hrInfusionIncreased local tissue oxygen consumption, suggesting a reversal of NO-mediated metabolic depression.[17]

Experimental Protocols

Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent Method)

This protocol measures NOS activity by quantifying the stable end-products of NO, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Principle: Nitrate is first enzymatically converted to nitrite by nitrate reductase. Total nitrite is then detected as a colored azo dye product when Griess Reagents are added, which absorbs light at 540 nm.[7][18]

Methodology:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in cold NOS Assay Buffer. Centrifuge to clarify and determine the protein concentration.[7]

  • Reaction Setup: In a 96-well plate, add the sample (e.g., 200-400 µg protein). For a positive control, use purified NOS enzyme. Adjust the total volume with NOS Assay Buffer.

  • Cofactor and Substrate Addition: Prepare a Reaction Mix containing NOS Assay Buffer, NOS Cofactors (e.g., FAD, FMN, NADPH, BH4), and NOS Substrate (L-arginine).[7]

  • Incubation: Add the Reaction Mix to each well and incubate at 37°C for 1-3 hours.

  • Nitrate Reduction: Add Nitrate Reductase and incubate for 20-30 minutes to convert nitrate to nitrite.

  • Color Development: Add Griess Reagent 1 (sulfanilamide) followed by Griess Reagent 2 (N-(1-naphthyl)ethylenediamine) to each well. Incubate for 10 minutes at room temperature.[7]

  • Measurement: Read the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a standard curve.

Measurement of Intracellular Reactive Oxygen/Nitrogen Species (ROS/RNS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA) to detect general oxidative stress.

Principle: DCFH₂-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH₂. In the presence of ROS and RNS, DCFH₂ is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected.[19]

Methodology:

  • Cell Plating: Plate cells in a 96-well plate (black, clear bottom) and allow them to adhere overnight.

  • L-NIL Treatment: Treat cells with the desired concentrations of this compound for a specified duration.

  • Probe Loading: Remove the media and wash cells with a suitable buffer (e.g., PBS). Add DCFH₂-DA working solution (typically 5-20 µM) and incubate at 37°C for 30-60 minutes in the dark.[19]

  • Induction of Oxidative Stress: Wash the cells to remove the excess probe. Add the inflammatory stimulus (e.g., LPS) to induce iNOS expression and ROS/RNS production. A positive control group can be treated with H₂O₂.[19]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[19] Readings can be taken kinetically over time.

Western Blot for Nitrotyrosine (Marker of Nitrosative Stress)

This protocol detects the modification of proteins by RNS.

Principle: Peroxynitrite nitrates tyrosine residues on proteins. These modified proteins can be detected using a specific primary antibody against nitrotyrosine.[20][21]

Methodology:

  • Protein Extraction: Following experimental treatment (e.g., inflammatory stimulus with or without L-NIL), lyse cells or homogenize tissues in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[22]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for nitrotyrosine overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein nitration.

Visualizations

L_NIL_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_products Molecular Products & Stress LPS LPS / Cytokines NFkB NF-κB Activation LPS->NFkB Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Enzyme iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Produces Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂•⁻) Superoxide->Peroxynitrite Reacts with Stress Oxidative / Nitrosative Stress Peroxynitrite->Stress Causes L_NIL This compound L_NIL->iNOS_Protein Inhibits

Figure 1. Signaling pathway showing the induction of iNOS and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Assess Cellular Redox State start Start: Plate Cells treatment Pre-treat with L-NIL or Vehicle Control start->treatment stimulus Add Inflammatory Stimulus (e.g., LPS) treatment->stimulus incubation Incubate for a Defined Period stimulus->incubation ros_assay ROS/RNS Assay (DCFH₂-DA) incubation->ros_assay no_assay NO Production Assay (Griess) incubation->no_assay wb_assay Western Blot (Nitrotyrosine) incubation->wb_assay analysis Data Analysis and Comparison ros_assay->analysis no_assay->analysis wb_assay->analysis end End analysis->end

Figure 2. A generalized experimental workflow for studying the effects of L-NIL on cellular redox state.

Logical_Relationship L_NIL This compound iNOS iNOS Activity L_NIL->iNOS Inhibits NO High NO Production iNOS->NO Leads to RNS RNS Formation (e.g., ONOO⁻) NO->RNS Leads to Stress Cellular Redox Imbalance (Oxidative/Nitrosative Stress) RNS->Stress Causes

References

Methodological & Application

Application Notes and Protocols for L-NIL Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N⁶-(1-Iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory and disease states.[1][2][3][4][5] Unlike constitutive NOS isoforms (eNOS and nNOS), iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products, leading to the high-output production of nitric oxide (NO), a key mediator in inflammation. The selective inhibition of iNOS by this compound makes it a valuable tool for investigating the role of iNOS in various disease models in vivo and for exploring its therapeutic potential.

These application notes provide a comprehensive overview of the use of this compound in in vivo studies, including its mechanism of action, established protocols, and relevant quantitative data.

Mechanism of Action

This compound acts as a competitive inhibitor of iNOS, binding to the active site of the enzyme and preventing the conversion of L-arginine to L-citrulline and nitric oxide.[6] Its selectivity for iNOS over eNOS and nNOS is a key advantage, minimizing the potential for off-target effects related to the physiological functions of constitutive NO production, such as blood pressure regulation and neurotransmission.[1][2][3][4][5]

Signaling Pathway of iNOS Inhibition

The induction of iNOS is a complex process involving multiple signaling pathways, primarily activated by inflammatory stimuli. The inhibition of iNOS by this compound downstream of these pathways effectively blocks the production of NO and its subsequent effects.

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases iNOS_Gene iNOS Gene NFkB->iNOS_Gene activates transcription IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR binds JAK JAK IFNgR->JAK STAT1a STAT1α JAK->STAT1a IRF1 IRF-1 STAT1a->IRF1 induces IRF1->iNOS_Gene activates transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO converted by Inflammation Inflammation NO->Inflammation promotes L_NIL This compound L_NIL->iNOS_Protein inhibits

iNOS Signaling Pathway and L-NIL Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various in vivo models.

Table 1: In Vivo Efficacy of this compound in Animal Models of Inflammation

Animal ModelSpeciesThis compound DoseRoute of AdministrationKey FindingsReference
Carrageenan-Induced Paw EdemaRat5-25 mg/kgIntraperitoneal (i.p.)Dose-dependent inhibition of late-phase paw edema.[7]
Monosodium Urate Crystal-Induced InflammationMouse5 or 10 mg/kg/dayIntraperitoneal (i.p.)Significant reduction in footpad swelling at 10 mg/kg/day.
Adjuvant-Induced ArthritisRat1-100 µg/mL in drinking waterOralDose-dependent suppression of joint inflammation and plasma nitrite levels.[5]
Lipopolysaccharide (LPS)-Induced InflammationRat0.2 - 1 mg/kgIntraperitoneal (i.p.)Dose-dependent inhibition of LPS-induced increase in plasma nitrite and nitrate.[8]

Table 2: Effects of this compound on Biochemical and Physiological Parameters In Vivo

ParameterAnimal ModelSpeciesThis compound DoseOutcomeReference
iNOS ActivityCarrageenan-Induced Paw EdemaRat5-25 mg/kg (i.p.)Inhibition of carrageenan-induced increase in hindpaw iNOS activity.[7]
Plasma Nitrite/NitrateLPS-TreatedRat0.2 - 1 mg/kg (i.p.)>95% inhibition of the LPS-induced increase in plasma nitrite and nitrate.[8]
Glomerular Filtration Rate (GFR)LPS-Induced Renal DysfunctionRatNot specifiedPrevention of LPS-induced decrease in GFR.
Tumor GrowthHuman Melanoma XenograftMouse0.15% in drinking waterSignificant inhibition of melanoma growth and increased survival.[2]
Blood PressureHealthyMouseUp to 0.2% in drinking waterNo overt toxicity or changes in blood pressure observed.[2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in aqueous solutions.[9] For intraperitoneal injections, it is commonly dissolved in sterile phosphate-buffered saline (PBS) or isotonic saline. For oral administration, it can be dissolved in drinking water.

Materials:

  • This compound powder

  • Sterile, pyrogen-free PBS (pH 7.2) or 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile PBS or saline to the tube.

  • Vortex the solution until the this compound is completely dissolved. The solubility in PBS (pH 7.2) is approximately 30 mg/mL.[9]

  • It is recommended to prepare fresh solutions daily and not to store aqueous solutions for more than one day.[9]

Protocol for Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard model of acute inflammation to evaluate the anti-inflammatory effects of this compound.[7][10][11][12][13]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound solution (prepared as described above)

  • 1% (w/v) carrageenan solution in sterile saline

  • P plethysmometer or digital calipers

  • Animal handling restraints

Experimental Workflow:

Experimental_Workflow Start Start Acclimatize Acclimatize Animals (1 week) Start->Acclimatize Baseline Measure Baseline Paw Volume Acclimatize->Baseline Administer Administer L-NIL or Vehicle (i.p.) Baseline->Administer Induce Induce Edema (Carrageenan Injection) Administer->Induce 30 min later Measure_Edema Measure Paw Volume (1, 2, 3, 4, 5 hours post-carrageenan) Induce->Measure_Edema Euthanize Euthanize Animals Measure_Edema->Euthanize After final measurement Collect_Tissue Collect Paw Tissue and Blood Euthanize->Collect_Tissue Analyze Analyze Data (Edema, iNOS activity, Cytokines) Collect_Tissue->Analyze End End Analyze->End

Workflow for Carrageenan-Induced Paw Edema Study.

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or digital calipers.

  • Drug Administration: Administer this compound (e.g., 5, 10, or 25 mg/kg) or vehicle (saline or PBS) via intraperitoneal injection 30 minutes before carrageenan injection.[7]

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[12]

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the paw edema in the this compound-treated groups to the vehicle-treated control group.

  • Endpoint Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis, such as measurement of iNOS activity, cytokine levels, or histological examination.

Measurement of iNOS Activity in Tissue Homogenates

The activity of iNOS in tissue samples can be determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline or by quantifying the production of nitrite and nitrate, stable end products of NO metabolism.[14][15][16]

Griess Assay for Nitrite/Nitrate Measurement:

This colorimetric assay is a common method for the indirect measurement of NO production.

Materials:

  • Tissue homogenates

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (for conversion of nitrate to nitrite)

  • NADPH

  • Sodium nitrite standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize the collected tissue in a suitable buffer.

  • Nitrate Reduction: Incubate the tissue homogenate with nitrate reductase and NADPH to convert nitrate to nitrite.

  • Griess Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of the role of iNOS in health and disease. Its selectivity and proven efficacy in various animal models make it a cornerstone for research in inflammation, immunology, and oncology. The protocols and data presented in these application notes provide a foundation for the successful design and execution of in vivo studies using this potent iNOS inhibitor. Researchers should always adhere to ethical guidelines and institutional regulations for animal experimentation.

References

Application Notes and Protocols for L-NIL Hydrochloride in Mouse Models of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key contributor to the pathophysiology of sepsis, leading to vasodilation, hypotension, and tissue damage. L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of iNOS, making it a valuable tool for investigating the role of iNOS in sepsis and for evaluating potential therapeutic strategies.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in two common mouse models of sepsis: cecal ligation and puncture (CLP) and lipopolysaccharide (LPS)-induced endotoxemia.

Data Presentation

The following table summarizes quantitative data on the dosage and effects of this compound in mouse models of sepsis.

Sepsis ModelMouse StrainThis compound DosageAdministration RouteTiming of AdministrationKey Findings
Cecal Ligation and Puncture (CLP)Balb/c10 and 30 mg/kgIntraperitoneal (IP)At the end of CLP and 6 hours post-sepsis inductionDecreased plasma NGAL, reduced TLR4 and IL-1β protein content.[1][2]
Lipopolysaccharide (LPS)-InducedC57BL/6Not specified in search resultsIntraperitoneal (IP)Typically 30-60 minutes before LPS injectionExpected to reduce pro-inflammatory cytokines (TNF-α, IL-6) and improve survival.

Note: Specific quantitative data on the effects of this compound on survival rates and a comprehensive cytokine profile in sepsis models were not available in the provided search results. The findings for the LPS model are based on the expected mechanism of action of an iNOS inhibitor.

Signaling Pathway

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS_Gene [label="iNOS Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS_Protein [label="iNOS Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Arginine [label="L-Arginine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_NIL [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathological_Effects [label="Pathological Effects\n(Vasodilation, Hypotension, Tissue Damage)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> MyD88 [label="activates"]; MyD88 -> NF_kB [label="activates"]; NF_kB -> iNOS_Gene [label="induces"]; iNOS_Gene -> iNOS_Protein [label="translates to"]; iNOS_Protein -> NO [label="catalyzes conversion of", dir=none]; L_Arginine -> iNOS_Protein [dir=none]; L_NIL -> iNOS_Protein [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; NO -> Pathological_Effects; } .dot Caption: iNOS signaling pathway in sepsis.

Experimental Protocols

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.

Materials:

  • Male Balb/c mice (20-25 g)

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol

  • Heating pad

Protocol:

  • Anesthetize the mouse using an approved institutional protocol.

  • Shave the abdomen and disinfect the area with 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (the ligation site determines the severity of sepsis).

  • Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) using sutures or surgical clips.

  • Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

  • Administer this compound (10 or 30 mg/kg) or vehicle control (sterile saline) via intraperitoneal injection at the end of the surgical procedure and again 6 hours post-surgery.[1][2]

  • Place the mouse on a heating pad for recovery and monitor closely according to institutional guidelines.

Lipopolysaccharide (LPS)-Induced Sepsis Model

The LPS model induces a rapid and potent inflammatory response characteristic of endotoxemia.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline solution

Protocol:

  • Prepare a stock solution of LPS in sterile, pyrogen-free saline. The dose of LPS will need to be optimized for the desired severity of sepsis (a lethal dose, LD50, is often used for survival studies). Doses can range from 5 to 20 mg/kg.

  • Prepare the this compound solution in sterile saline.

  • Administer this compound (dosage to be optimized, starting with 10-30 mg/kg as a reference from CLP models) or vehicle control via intraperitoneal injection.

  • After 30-60 minutes, administer LPS via intraperitoneal injection.

  • Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, huddled behavior) and survival at regular intervals for up to 72 hours.

Experimental Workflow

// Nodes Animal_Acclimation [label="Animal Acclimation", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization into Groups\n(Sham, Sepsis + Vehicle, Sepsis + L-NIL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sepsis_Induction [label="Sepsis Induction\n(CLP or LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Treatment Administration\n(this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring\n(Survival, Clinical Scores)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Collection [label="Sample Collection\n(Blood, Tissues)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(Cytokines, Biomarkers, Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Interpretation [label="Data Interpretation & Conclusion", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Animal_Acclimation -> Randomization; Randomization -> Sepsis_Induction; Sepsis_Induction -> Treatment; Treatment -> Monitoring; Monitoring -> Sample_Collection; Sample_Collection -> Analysis; Analysis -> Data_Interpretation; } .dot Caption: Experimental workflow diagram.

Sample Collection and Analysis

Blood Collection: Blood can be collected at various time points via submandibular or retro-orbital bleeding for analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA or multiplex assays.

Tissue Collection: At the experimental endpoint, mice should be euthanized, and organs such as the lungs, liver, and kidneys can be harvested for histological analysis (e.g., H&E staining to assess tissue damage and inflammatory cell infiltration) or for measuring tissue-specific inflammatory markers.

Conclusion

This compound serves as a critical research tool for elucidating the role of iNOS in the pathogenesis of sepsis. The protocols outlined above provide a framework for inducing sepsis in mice and for administering this compound to study its effects. Researchers should optimize dosages and time points based on their specific experimental goals and mouse strains. Further studies are warranted to generate more comprehensive quantitative data on the impact of this compound on survival and a wider array of inflammatory mediators in different sepsis models.

References

Application Notes and Protocols: L-NIL Hydrochloride in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-NIL hydrochloride, a selective inhibitor of inducible nitric oxide synthase (iNOS), in various preclinical models of cardiovascular disease. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of iNOS inhibition in conditions such as atherosclerosis, myocardial infarction, and heart failure.

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by cytokines and other inflammatory mediators. While NO is a critical signaling molecule in the cardiovascular system, excessive production by iNOS can contribute to oxidative stress, cellular damage, and the pathogenesis of various cardiovascular diseases. L-NIL (L-N6-(1-iminoethyl)lysine) hydrochloride is a potent and selective inhibitor of iNOS, making it a valuable tool for dissecting the role of iNOS in disease progression and for evaluating the therapeutic potential of selective iNOS inhibition.[1][2]

Data Presentation: Quantitative Summary of this compound and Representative Selective iNOS Inhibitors in Cardiovascular Disease Models

The following tables summarize key quantitative data from studies utilizing this compound and other representative selective iNOS inhibitors in preclinical models of cardiovascular disease.

Table 1: this compound in Animal Models of Cardiovascular Disease

Disease ModelAnimal SpeciesThis compound DoseAdministration RouteKey Quantitative OutcomesReference
AtherosclerosisRabbit5 mg/kg/dayContinuous intravenous infusion via osmotic minipump- Abolished the increase in lesion area in the abdominal aorta.- Prevented the increase in the intima/media ratio in the thoracic aorta and coronary arteries.- Prevented increased aortic cGMP levels.[3]
Diabetic CardiomyopathyRat3 mg/kg/dayOral gavage- Prevented the increase in total cardiac NOx levels.- Normalized the phospho-RhoA to total RhoA ratio.[4][5]
Myocardial InfarctionRatNot specifiedNot specified- Abolished the infarct size-reducing effect of heat stress.[6]
Heart Failure with Preserved Ejection Fraction (HFpEF)MouseNot specifiedNot specified- Ameliorated the HFpEF phenotype.[7]

Table 2: Representative Selective iNOS Inhibitors in Animal Models of Cardiovascular Disease

Disease ModelAnimal SpeciesInhibitor (Dose)Administration RouteKey Quantitative OutcomesReference
Myocardial InfarctionRabbitS-methylisothiourea (SMT)Not specified- Improved left ventricular maximum +dP/dt and -dP/dt.- Decreased left ventricular end-diastolic pressure.[8]
Myocardial InfarctionMouse1400W (30 mg/kg/day)Continuous subcutaneous infusion via osmotic minipump- Preserved post-MI end-systolic volume similar to ACE inhibitor + beta-blocker.[9]
Heart Failure (Pressure Overload)Mouse1400W (6 mg/kg/hour)Continuous subcutaneous infusion via osmotic minipump- Attenuated TAC-induced myocardial hypertrophy and pulmonary congestion.[10]
Post-Infarction RemodelingRatS-methylisothiourea (SMT) (0.5 mg/kg/day)Oral gavage- Reduced myocyte size and collagen volume fraction in the non-infarcted LV area.- Decreased LV end-diastolic pressure.[11]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and representative selective iNOS inhibitors in cardiovascular disease models.

Protocol 1: Atherosclerosis Model in Hypercholesterolemic Rabbits

Objective: To evaluate the effect of this compound on the progression of pre-existing atherosclerosis.

Animal Model: Male New Zealand White rabbits.

Materials:

  • This compound

  • 0.3% cholesterol-enriched diet

  • Saline solution

  • Osmotic minipumps (e.g., Alzet)

  • Surgical instruments for minipump implantation

  • Anesthesia (e.g., ketamine, xylazine)

Procedure:

  • Induction of Atherosclerosis:

    • Feed male New Zealand White rabbits a 0.3% cholesterol-enriched diet for 24 weeks to induce the development of atherosclerotic plaques.[3]

  • Animal Grouping:

    • After 24 weeks, divide the rabbits into treatment and control groups.

  • This compound Administration:

    • Surgically implant osmotic minipumps subcutaneously for continuous intravenous delivery of this compound.

    • The pumps should be loaded to deliver a dose of 5 mg/kg/day.[3]

    • The control group should receive a saline solution via osmotic minipumps.

  • Treatment Duration:

    • Continue the respective treatments and the high-cholesterol diet for an additional 12 weeks.[3]

  • Outcome Assessment:

    • At the end of the 36-week period, euthanize the animals and harvest the aorta and coronary arteries.

    • Perform histomorphometric analysis to determine the lesion area and intima/media ratio.

    • Measure aortic cGMP levels as a marker of NO activity.

Protocol 2: Myocardial Infarction Model in Mice (Representative Protocol with a Selective iNOS Inhibitor)

Objective: To assess the impact of selective iNOS inhibition on left ventricular remodeling following myocardial infarction. This protocol uses 1400W, a highly selective iNOS inhibitor, and can be adapted for this compound.

Animal Model: Male C57BL/6 mice.

Materials:

  • Selective iNOS inhibitor (e.g., 1400W or this compound)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for thoracotomy and coronary artery ligation

  • Osmotic minipumps

  • Suture material

Procedure:

  • Induction of Myocardial Infarction:

    • Anesthetize the mice and perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.[9]

  • Drug Administration:

    • Immediately following reperfusion (if applicable) or ligation, implant an osmotic minipump subcutaneously.

    • For 1400W, the pump should deliver a dose of 30 mg/kg/day.[9] This dosage can be used as a starting point for this compound, with adjustments based on preliminary studies.

  • Treatment Duration:

    • Continue the treatment for 14 to 28 days to allow for ventricular remodeling.[9]

  • Outcome Assessment:

    • Perform serial cardiac magnetic resonance imaging (CMR) or echocardiography at baseline, and at various time points post-MI (e.g., 1, 7, and 28 days) to assess left ventricular end-systolic volume (ESV), end-diastolic volume (EDV), and ejection fraction (EF).[9]

    • At the end of the study, euthanize the animals and perform histological analysis to determine infarct size.

Protocol 3: Pressure Overload-Induced Heart Failure Model in Mice (Representative Protocol with a Selective iNOS Inhibitor)

Objective: To investigate the effect of selective iNOS inhibition on cardiac hypertrophy and dysfunction in a pressure overload model. This protocol utilizes 1400W and can be adapted for this compound.

Animal Model: Male C57BL/6J mice.

Materials:

  • Selective iNOS inhibitor (e.g., 1400W or this compound)

  • Anesthesia

  • Surgical instruments for transverse aortic constriction (TAC)

  • Osmotic minipumps

Procedure:

  • Induction of Pressure Overload:

    • Perform transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle.[10]

  • Drug Administration:

    • Immediately after TAC surgery, implant an osmotic minipump for continuous delivery of the selective iNOS inhibitor.

    • For 1400W, a dose of 6 mg/kg/hour has been used.[10] This can serve as a reference for dosing this compound.

  • Treatment Duration:

    • The treatment period is typically several weeks to allow for the development of cardiac hypertrophy and heart failure.

  • Outcome Assessment:

    • Monitor cardiac function using echocardiography.

    • At the end of the study, measure heart weight to body weight ratio, lung weight to body weight ratio (as an indicator of pulmonary congestion), and perform histological analysis to assess cardiomyocyte hypertrophy and fibrosis.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the iNOS signaling pathway in cardiovascular disease and a general experimental workflow for evaluating this compound.

iNOS_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Macrophage / Cardiomyocyte cluster_effects Downstream Effects Cytokines Cytokines (e.g., TNF-α, IL-1β) NFkB NF-κB Activation Cytokines->NFkB LPS LPS LPS->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein Synthesis iNOS_Gene->iNOS_Protein iNOS_Enzyme iNOS Enzyme iNOS_Protein->iNOS_Enzyme NO_Production High-Output NO Production iNOS_Enzyme->NO_Production L-Arginine Peroxynitrite Peroxynitrite Formation (with O2-) NO_Production->Peroxynitrite Oxidative_Stress Oxidative Stress Peroxynitrite->Oxidative_Stress Cell_Damage Cellular Damage & Dysfunction Oxidative_Stress->Cell_Damage L_NIL L-NIL Hydrochloride L_NIL->iNOS_Enzyme Inhibits

iNOS Signaling Pathway in Cardiovascular Disease

Experimental_Workflow start Disease Model Induction (e.g., High-Cholesterol Diet, MI, TAC) grouping Randomize Animals into Treatment and Control Groups start->grouping treatment Administer this compound (e.g., osmotic pump, gavage) grouping->treatment control Administer Vehicle Control grouping->control monitoring Monitor Disease Progression (e.g., Imaging, Blood Markers) treatment->monitoring control->monitoring endpoint Endpoint Analysis (Histology, Molecular Assays) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

References

L-NIL Hydrochloride: Application Notes and Protocols for Studying Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-NIL hydrochloride (L-N6-(1-iminoethyl)lysine hydrochloride), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), for investigating the pathogenesis and potential therapeutic interventions for diabetic complications.

Introduction

Diabetic complications, including nephropathy, retinopathy, and endothelial dysfunction, are major contributors to morbidity and mortality in individuals with diabetes mellitus. A growing body of evidence implicates the overexpression of inducible nitric oxide synthase (iNOS) and the subsequent increase in nitric oxide (NO) production in the pathophysiology of these complications. Elevated iNOS activity contributes to oxidative stress, inflammation, and cellular damage. This compound is a valuable pharmacological tool for elucidating the specific role of iNOS in these processes and for evaluating the therapeutic potential of iNOS inhibition.

Mechanism of Action

This compound is a structural analog of L-arginine, the substrate for nitric oxide synthases. It acts as a potent and selective competitive inhibitor of iNOS.[1][2] Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a precise tool for dissecting the specific contributions of iNOS to disease pathology. In the context of diabetic complications, hyperglycemia and pro-inflammatory cytokines trigger the upregulation of iNOS. The excessive NO produced by iNOS can react with superoxide to form peroxynitrite, a highly reactive and damaging molecule that contributes to cellular injury. By inhibiting iNOS, this compound reduces the production of excess NO and mitigates downstream detrimental effects.

Data Presentation

In Vitro Efficacy of this compound
ParameterSpecies/Cell LineValueReference
IC50 (iNOS) Mouse Macrophages3.3 µM--INVALID-LINK--
IC50 (nNOS) Rat Brain92 µM--INVALID-LINK--
Selectivity (nNOS/iNOS) -~28-fold--INVALID-LINK--
In Vivo Model: this compound in STZ-Induced Diabetic Rats
ParameterControlDiabetic (Vehicle)Diabetic + L-NIL (3 mg/kg/day)Reference
Body Weight (g) 450 ± 15280 ± 20290 ± 18--INVALID-LINK--
Blood Glucose (mg/dL) 110 ± 8450 ± 30440 ± 25--INVALID-LINK--
Cardiac iNOS Expression LowSignificantly ElevatedSignificantly Reduced--INVALID-LINK--

Signaling Pathways and Experimental Workflows

iNOS Signaling Pathway in Diabetic Complications

iNOS_Pathway Hyperglycemia Hyperglycemia NFkB NF-κB Activation Hyperglycemia->NFkB Oxidative_Stress Oxidative Stress (Superoxide) Hyperglycemia->Oxidative_Stress Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Cytokines->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Oxidative_Stress->Peroxynitrite Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Peroxynitrite->Cellular_Damage Diabetic_Complications Diabetic Complications (Nephropathy, Retinopathy, Endothelial Dysfunction) Cellular_Damage->Diabetic_Complications L_NIL This compound L_NIL->iNOS_Protein Inhibits experimental_workflow start Start acclimatization Acclimatization of Rats (e.g., Wistar, Sprague-Dawley) start->acclimatization diabetes_induction Induction of Diabetes (Streptozotocin - STZ) acclimatization->diabetes_induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) diabetes_induction->confirmation grouping Randomization into Groups: 1. Control 2. Diabetic (Vehicle) 3. Diabetic + L-NIL confirmation->grouping treatment Treatment Period (e.g., 8 weeks) L-NIL Administration (e.g., 3 mg/kg/day, oral gavage) grouping->treatment monitoring Weekly Monitoring (Body Weight, Blood Glucose) treatment->monitoring Throughout endpoint Endpoint Analysis treatment->endpoint nephropathy Diabetic Nephropathy Assessment: - 24h Urine Collection (Albuminuria) - Serum Creatinine & BUN - Kidney Histopathology endpoint->nephropathy retinopathy Diabetic Retinopathy Assessment: - Electroretinography (ERG) - Retinal Histopathology - Retinal Vascular Permeability endpoint->retinopathy endothelial Endothelial Dysfunction Assessment: - Aortic Ring Vasoreactivity Studies - eNOS/iNOS Expression (Western Blot) - Oxidative Stress Markers endpoint->endothelial biochemical Biochemical Assays: - iNOS Activity Assay - NF-κB Activation (EMSA/Western Blot) - AGEs Measurement (ELISA) endpoint->biochemical

References

Application Note: L-N6-(1-iminoethyl)lysine (L-NIL) Hydrochloride Administration in Drinking Water

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in preclinical research.

Purpose: This document provides detailed protocols and application notes for the preparation and administration of L-NIL hydrochloride, a selective inhibitor of inducible nitric oxide synthase (iNOS), to rodent models via drinking water for long-term studies.

Introduction

L-N6-(1-iminoethyl)lysine (L-NIL) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathophysiological processes.[1][2][3] While intraperitoneal (i.p.) injection is common for acute studies[4][5][6], administration via drinking water is a less invasive and more suitable method for chronic or long-term experiments. This protocol outlines the procedures for calculating dosage, preparing solutions, and administering this compound in drinking water, with a critical focus on solution stability.

Mechanism of Action

L-NIL selectively inhibits the iNOS isoform over neuronal NOS (nNOS) and endothelial NOS (eNOS).[1][2] During an inflammatory response, cytokines and endotoxins trigger the expression of iNOS, which then produces large, sustained amounts of nitric oxide (NO) from its substrate, L-arginine. This overproduction of NO can contribute to tissue damage and inflammation. L-NIL acts as a substrate analog, competitively binding to the active site of iNOS and blocking the synthesis of NO.

iNOS_Pathway cluster_0 Cell Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) iNOS_Induction iNOS Gene Expression Stimuli->iNOS_Induction iNOS_Enzyme iNOS (Enzyme) iNOS_Induction->iNOS_Enzyme Products L-Citrulline + Nitric Oxide (NO) iNOS_Enzyme->Products L_Arginine L-Arginine L_Arginine->iNOS_Enzyme L_NIL This compound (Inhibitor) L_NIL->iNOS_Enzyme

Caption: this compound selectively inhibits the iNOS enzyme, blocking NO production.

Quantitative Data

The following tables summarize the key properties and inhibitory constants of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueCitation(s)
Formal Name N6-(1-iminoethyl)-L-lysine, dihydrochloride[1][7]
Molecular Formula C₈H₁₇N₃O₂ • 2HCl[1][7][8]
Formula Weight 260.2 g/mol [1][7]
Appearance Crystalline solid[1][7]
Purity ≥95% - ≥97%[1][7][8]
Solubility (Water) ~50 mg/mL[1][7][8]
Solubility (PBS, pH 7.2) ~30 mg/mL[1][7]
Storage (Solid Form) -20°C, desiccated[3][7][8]
Aqueous Solution Stability Not recommended for storage more than one day[7]
Table 2: In Vitro Inhibitory Potency (IC₅₀)
NOS IsoformIC₅₀ ValueSelectivity vs. iNOSCitation(s)
Inducible NOS (iNOS, mouse) 3.3 µM1x[2][4][5]
Constitutive NOS (rcNOS, rat brain) 92 µM~28-fold[2][4][5]
Endothelial NOS (eNOS) 8-38 µM~2.4-11.5x[1]
Neuronal NOS (nNOS) 17-92 µM~5-28x[1]
Table 3: Reported In Vivo Dosing Regimens
SpeciesAdministration RouteDosage RangeStudy ContextCitation(s)
RatDrinking Water1-100 µg/mLArthritis Model[9]
MouseIntraperitoneal (i.p.)5 - 25 mg/kgInflammation Model[6][10]
MouseIntraperitoneal (i.p.)10 - 30 mg/kgSepsis/IR Injury[4][5]
MouseIntraperitoneal (i.p.)1 - 10 mg/kgAPAP Liver Injury[11]

Experimental Protocol: Administration in Drinking Water

This protocol is designed for chronic administration in mice. Adjustments may be necessary for other species. The central principle is the daily preparation of fresh L-NIL solutions due to limited stability in aqueous media.[7]

Experimental_Workflow A 1. Dose Calculation C 3. Daily Working Solution Preparation A->C Calculate daily concentration B 2. Stock Solution (Optional, if needed) B->C Dilute stock (if used) D 4. Animal Administration C->D Fill drinking bottles E 5. Daily Monitoring & Bottle Replacement D->E 24h access E->C Repeat daily

Caption: Workflow for daily preparation and administration of L-NIL in drinking water.

Materials
  • This compound (crystalline solid)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Animal drinking bottles (amber or covered with foil to protect from light)

  • Graduated cylinders or serological pipettes

Step 1: Dosage Calculation
  • Determine Target Dose (mg/kg/day): Select a target dose based on literature. For example, a target dose of 10 mg/kg/day is common in i.p. studies.[6][11]

  • Estimate Daily Water Intake: The average daily water consumption for an adult mouse is approximately 1.5 mL per 10 g of body weight.

    • Example: A 25 g mouse drinks ~3.75 mL/day.

  • Calculate Total Daily Drug Requirement per Animal:

    • Formula:(Target Dose in mg/kg) x (Animal Weight in kg) = Total mg/day

    • Example:10 mg/kg x 0.025 kg = 0.25 mg/day

  • Calculate Required Concentration in Drinking Water (mg/mL):

    • Formula:(Total mg/day) / (Daily Water Intake in mL/day) = Concentration in mg/mL

    • Example:0.25 mg / 3.75 mL = 0.067 mg/mL

Step 2: Daily Solution Preparation

CRITICAL NOTE: Aqueous solutions of L-NIL are not stable and should be prepared fresh every 24 hours. Do not store aqueous solutions.[7]

  • Weigh this compound: Based on the calculated concentration and the total volume of drinking water needed for the entire cohort, weigh the appropriate amount of L-NIL solid using a calibrated balance.

    • Example: For 10 mice, each needing ~4 mL, prepare 50 mL of solution to be safe.

    • 0.067 mg/mL x 50 mL = 3.35 mg of this compound.

  • Dissolve the Compound:

    • Add the weighed L-NIL powder to a sterile conical tube.

    • Add the required volume of sterile, purified water. This compound is soluble in water up to 50 mg/mL.[1][7][8]

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.[8]

  • Control Group: Prepare a vehicle control using only the sterile, purified water.

Step 3: Administration and Monitoring
  • Bottle Preparation: Fill clean, sterile drinking bottles with the freshly prepared L-NIL solution or the vehicle control. Use amber bottles or wrap clear bottles in aluminum foil to minimize light exposure, as a general precaution for chemical stability.

  • Daily Replacement: Once every 24 hours, remove the old bottles and replace them with bottles containing the freshly made solution.

  • Monitor Water Intake: At the time of replacement, measure the volume of water consumed from each cage to monitor the actual dose received. Significant changes in water intake may indicate palatability issues or adverse health effects and will alter the actual dose consumed.

  • Monitor Animal Health: Observe the animals daily for any signs of toxicity or adverse effects, including changes in body weight, food intake, and general behavior.

Summary and Best Practices

  • Fresh Solutions are Mandatory: The limited stability of L-NIL in water is the most critical factor. Prepare solutions fresh daily.[7]

  • Accurate Dosing: Base the initial concentration on careful calculation of average water intake and animal weight. Be prepared to adjust if intake changes.

  • Pilot Study: It is highly recommended to conduct a pilot study to determine the palatability of the L-NIL solution at the target concentration and to establish a stable dosing regimen before commencing a large-scale or long-term experiment.

  • Vehicle Control: Always include a vehicle control group that receives water prepared in the same manner but without the dissolved compound.

References

Application Notes and Protocols for Intraperitoneal Injection of L-NIL Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme critical in various physiological and pathological processes, including inflammation and immune responses.[1] These application notes provide detailed protocols for the intraperitoneal (IP) administration of this compound in rodent models, along with its mechanism of action and relevant experimental data.

Quantitative Data Summary

The following tables summarize the key properties and potencies of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₇N₃O₂・HCl
Molecular Weight223.70 g/mol
CAS Number150403-89-7
SolubilitySoluble in Water (50 mg/ml), PBS (30 mg/ml), DMF (15 mg/ml), and DMSO (15 mg/ml)[2]

Table 2: In Vitro Potency of L-NIL Against Nitric Oxide Synthase (NOS) Isoforms

NOS IsoformIC₅₀ ValueSelectivity
Inducible NOS (iNOS)3.3 µM (mouse)[1][3][4][5]28-fold more selective for iNOS over nNOS[1][3][4][5]
Neuronal NOS (nNOS)92 µM (rat brain)[1][3][4][5]-
Endothelial NOS (eNOS)8-38 µM-

Table 3: Example In Vivo Intraperitoneal this compound Protocols

Animal ModelDosageAdministration ProtocolKey FindingsReference
Adult male Balb/c mice (20-25 g)10 and 30 mg/kgIntraperitoneally at the end of cecal ligation and puncture (CLP) and 6 hours after sepsis induction.[1][3][4]Prevented inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion.[1][3][4]Pasten et al., 2019[1][4]
Rats5-25 mg/kgPretreatment 30 minutes before carrageenan injection.[6]Dose-dependently inhibited the late phase of carrageenan-induced hindpaw edema.[6]Cuzzocrea et al., 1997[6]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection
  • Calculate the Required Amount: Based on the desired dose (e.g., 10 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.

  • Vehicle Selection: this compound is soluble in physiological buffers.[2] Sterile phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used and recommended vehicle.

  • Dissolution:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile PBS to achieve the desired final concentration. Ensure the injection volume does not exceed the recommended maximum for the animal model (e.g., <10 ml/kg for mice).[7]

    • Gently vortex or swirl the solution until the this compound is completely dissolved.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter to ensure sterility before injection.

  • Storage: If not for immediate use, store the solution according to the manufacturer's recommendations, typically at -20°C. Before use, allow the solution to warm to room temperature.[7][8]

Protocol 2: Intraperitoneal Injection Procedure in Mice

This protocol is a standard method for IP injection in mice.

  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand. The "three-finger" restraint method is recommended.[8]

    • Ensure the tail is secured to minimize lower body movement.[8]

  • Injection Site Identification:

    • Turn the restrained mouse so its abdomen is facing upwards.

    • The target injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other vital organs.[7][8]

  • Injection:

    • Use a new, sterile syringe and a 25-27 gauge needle for each animal.[7][9]

    • Tilt the mouse's head slightly downwards to help displace the abdominal organs.

    • Insert the needle, bevel up, at a 30-45° angle into the identified lower right quadrant.[8][10]

    • Gently aspirate by pulling back the plunger to ensure no fluid (e.g., urine or blood) is drawn into the syringe.[7][10] If fluid is aspirated, withdraw the needle and reinject at a slightly different location with a new sterile needle.

    • If there is negative pressure, slowly and steadily depress the plunger to administer the this compound solution.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[7]

Protocol 3: Intraperitoneal Injection Procedure in Rats

This protocol outlines the standard procedure for IP injections in rats.

  • Animal Restraint:

    • The two-person technique is preferred for safety and stability.[7] One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thorax. The other hand secures the rear feet and tail.

    • Gently stretch the rat along your forearm with its head held lower than its body.[7]

  • Injection Site Identification:

    • The injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]

  • Injection:

    • Use a new, sterile syringe and a 23-25 gauge needle for each animal.[7]

    • Insert the needle, bevel up, at a 30-40° angle into the lower right quadrant.[7]

    • Aspirate to ensure negative pressure before injecting.[7]

    • Administer the this compound solution with a steady depression of the plunger.

    • Smoothly withdraw the needle.

  • Post-Injection Monitoring:

    • Place the rat back in its cage and observe for any complications, such as bleeding or signs of pain.[7]

Visualizations

Signaling Pathway and Experimental Workflow

iNOS_Inhibition_by_L_NIL Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation iNOS_Gene_Transcription iNOS Gene Transcription NF_kB_Activation->iNOS_Gene_Transcription iNOS_mRNA iNOS mRNA iNOS_Gene_Transcription->iNOS_mRNA iNOS_Protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_mRNA->iNOS_Protein Nitric_Oxide Nitric Oxide (NO) iNOS_Protein->Nitric_Oxide O₂ L_Arginine L-Arginine L_Arginine->iNOS_Protein Pathophysiological_Effects Pathophysiological Effects (Inflammation, Vasodilation, Cytotoxicity) Nitric_Oxide->Pathophysiological_Effects L_NIL This compound L_NIL->iNOS_Protein Inhibition

Caption: iNOS signaling pathway and this compound inhibition.

Experimental_Workflow start Start: Experimental Design animal_prep Animal Acclimation and Grouping start->animal_prep lnil_prep Preparation of This compound Solution start->lnil_prep injection Intraperitoneal Injection of L-NIL or Vehicle animal_prep->injection lnil_prep->injection disease_induction Induction of Disease Model (e.g., Sepsis, Inflammation) injection->disease_induction monitoring Monitoring of Animals (Clinical Signs, Behavior) disease_induction->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection analysis Biochemical and Histological Analysis (e.g., NO levels, Cytokine profiling, Histopathology) sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End: Conclusion data_analysis->end

References

Troubleshooting & Optimization

L-NIL hydrochloride solubility and stability in PBS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-NIL hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in PBS?

A1: The solubility of this compound in phosphate-buffered saline (PBS) at pH 7.2 is approximately 30 mg/mL.[1][2][3] However, one supplier suggests a solubility of up to 100 mg/mL in PBS, indicating that with assistance such as sonication, a higher concentration may be achievable.[4][5]

Q2: How stable is this compound in a PBS solution?

A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For optimal results, it is best to prepare fresh solutions for each experiment. Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[4][5]

Q3: Can I prepare a stock solution of this compound in an organic solvent?

A3: Yes, this compound is soluble in several organic solvents. It is recommended to prepare a stock solution in a solvent such as DMSO or ethanol.[1] When using an organic solvent for a stock solution, ensure that the final concentration of the solvent in your experimental medium is insignificant to avoid any physiological effects.[1]

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[6][7] It demonstrates significantly greater selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS).[2][3]

Troubleshooting Guide

Issue 1: this compound is not dissolving completely in PBS.

  • Solution 1: Check the concentration. Ensure you are not exceeding the recommended solubility of approximately 30 mg/mL in PBS.[1][2][3]

  • Solution 2: Adjust the pH. The solubility of this compound can be pH-dependent. Ensure your PBS is at a pH of 7.2.

  • Solution 3: Use sonication. Gentle sonication can aid in the dissolution of the compound.[4][5]

  • Solution 4: Prepare a stock solution in an organic solvent. Dissolve the this compound in DMSO first, and then dilute it to the final concentration in PBS.

Issue 2: Inconsistent experimental results when using this compound.

  • Solution 1: Prepare fresh solutions. Due to its limited stability in aqueous solutions, always prepare fresh this compound solutions in PBS on the day of the experiment.[1]

  • Solution 2: Verify the purity of the compound. Ensure the this compound used is of high purity (≥95%).[1][3]

  • Solution 3: Control for solvent effects. If using an organic solvent to prepare a stock solution, include a vehicle control in your experiments to account for any potential effects of the solvent.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
PBS (pH 7.2)~30 mg/mL[1][2][3]
Water~50 mg/mL[1][2][3]
DMSO~15 mg/mL[1][2][3]
Ethanol~1 mg/mL[1][2][3]

Table 2: Inhibitory Potency (IC₅₀) of this compound

NOS IsoformIC₅₀
Inducible NOS (iNOS)3.3 µM[6][7]
Neuronal NOS (nNOS)92 µM[6][7]
Endothelial NOS (eNOS)17-92 µM[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound (Molecular Weight: 260.2 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.602 mg.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in PBS from a DMSO Stock

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration in sterile PBS (pH 7.2). For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in PBS.

  • Mixing: Gently mix the solution by pipetting or inverting the tube.

  • Use: Use the freshly prepared working solution immediately for your experiment. Do not store the diluted PBS solution.[1]

Visualizations

iNOS_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor Signal_Transduction Signal Transduction (e.g., NF-κB, JAK-STAT) Cell_Surface_Receptor->Signal_Transduction iNOS_Gene_Expression iNOS Gene Expression Signal_Transduction->iNOS_Gene_Expression iNOS_Protein iNOS Protein iNOS_Gene_Expression->iNOS_Protein Transcription & Translation Nitric_Oxide Nitric Oxide (NO) iNOS_Protein->Nitric_Oxide Catalysis L_Arginine L-Arginine L_Arginine->iNOS_Protein Biological_Effects Downstream Biological Effects Nitric_Oxide->Biological_Effects L_NIL This compound L_NIL->iNOS_Protein Inhibition

Caption: iNOS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: this compound (Crystalline Solid) Weigh 1. Weigh this compound Start->Weigh Prepare_Stock 2. Prepare Stock Solution (e.g., 10 mM in DMSO) Weigh->Prepare_Stock Store_Stock 3. Aliquot and Store Stock (-20°C or -80°C) Prepare_Stock->Store_Stock Prepare_Working 4. Prepare Fresh Working Solution (Dilute stock in PBS) Store_Stock->Prepare_Working Use one aliquot Experiment 5. Add to Experiment (e.g., Cell Culture) Prepare_Working->Experiment End End: Data Analysis Experiment->End

Caption: Workflow for preparing this compound solutions for experiments.

References

Technical Support Center: Optimizing L-NIL Hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-NIL hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] It functions by competing with the substrate L-arginine, thereby reducing the production of nitric oxide (NO) from iNOS.

Q2: What is the selectivity of this compound for iNOS over other NOS isoforms?

This compound exhibits significant selectivity for iNOS. It is approximately 28-fold more selective for mouse iNOS (IC₅₀ = 3.3 µM) compared to rat brain constitutive NOS (nNOS; IC₅₀ = 92 µM).[1][2][3][4] The IC₅₀ values for endothelial NOS (eNOS) are reported to be in the range of 8-38 µM.[5]

Q3: What is a typical starting concentration for this compound in cell culture?

A typical starting concentration for this compound can range from 1 µM to 10 µM. For example, a concentration of 10 µM has been used to inhibit iNOS in cardiomyocytes.[2][4] However, the optimal concentration is highly dependent on the cell type and experimental conditions. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q4: How should I prepare and store this compound stock solutions?

This compound is a crystalline solid that is soluble in water and various organic solvents.[6]

  • Aqueous Solutions: It is soluble in water (approx. 50 mg/mL) and PBS (pH 7.2) (approx. 30 mg/mL).[6][7] It is recommended not to store aqueous solutions for more than one day.[6]

  • Organic Solvents: It is also soluble in DMSO (approx. 15 mg/mL) and DMF (approx. 15 mg/mL).[6][7] Stock solutions in anhydrous DMSO can be stored at -20°C for at least a month.[1]

  • Storage of Solid: The solid form should be stored at -20°C, desiccated, and protected from light.[1][6] It is stable for at least four years under these conditions.[6]

Q5: Can this compound affect cell viability?

While this compound is primarily an iNOS inhibitor, high concentrations or prolonged exposure may affect cell viability in some cell lines. It is crucial to perform a cell viability assay in parallel with your experiments to distinguish the effects of iNOS inhibition from potential cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of nitric oxide production observed. This compound concentration is too low. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
iNOS is not expressed or activated in your cells. Confirm iNOS expression and activity in your cell model. You may need to stimulate cells with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
Degraded this compound solution. Prepare fresh this compound solutions for each experiment, especially aqueous solutions which should not be stored for more than a day.[6]
High cell death or unexpected changes in cell morphology. This compound concentration is too high, leading to cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cells. Use a concentration that effectively inhibits iNOS without significantly impacting cell viability.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically <0.1%).
Inconsistent results between experiments. Variability in cell passage number or confluency. Use cells within a consistent range of passage numbers and ensure a standardized cell seeding density and confluency at the time of treatment.
Inconsistent preparation of this compound. Prepare a large batch of stock solution in a suitable solvent like DMSO and aliquot it for single use to minimize freeze-thaw cycles.
Contamination of cell culture. Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[8]

Data Presentation

Table 1: Inhibitory Potency (IC₅₀) of this compound Against NOS Isoforms

NOS IsoformSpeciesIC₅₀ ValueReference(s)
iNOS (inducible)Mouse3.3 µM[1][2][3][4]
iNOS (inducible)Human0.4 - 3.3 µM[5]
nNOS (neuronal)Rat Brain92 µM[1][2][3][4]
eNOS (endothelial)Not specified8 - 38 µM[5]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Water~50 mg/mL[6][7]
PBS (pH 7.2)~30 mg/mL[6][7]
DMSO~15 mg/mL[6][7]
DMF~15 mg/mL[6][7]
Ethanol~1 mg/mL[6]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines the steps to determine the effective, non-toxic concentration of this compound for your specific cell culture experiments.

1. Materials:

  • Your cell line of interest
  • Complete cell culture medium
  • This compound
  • Vehicle control (e.g., sterile water or DMSO)
  • 96-well cell culture plates
  • Reagents for inducing iNOS expression (e.g., LPS, IFN-γ), if necessary
  • Griess Reagent System for nitrite measurement
  • Cell viability assay kit (e.g., MTT, XTT, or similar)
  • Plate reader

2. Procedure:

Part A: Dose-Response for iNOS Inhibition

  • Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • If your cells require induction of iNOS, treat them with the appropriate stimuli (e.g., LPS and IFN-γ).

  • Prepare a serial dilution of this compound in complete cell culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle-only control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate for a period relevant to your experiment (e.g., 24-48 hours).

  • After incubation, collect the cell culture supernatant to measure nitrite concentration, an indicator of NO production.

  • Perform the Griess assay on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Plot the nitrite concentration against the this compound concentration to determine the IC₅₀.

Part B: Cell Viability Assay

  • Seed cells in a separate 96-well plate as in Part A.

  • Treat the cells with the same serial dilution of this compound.

  • Incubate for the same duration as in Part A.

  • Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence using a plate reader.

  • Plot cell viability (%) against the this compound concentration.

3. Data Analysis:

  • Determine the concentration range where this compound effectively inhibits iNOS without causing significant cell death.
  • Select the optimal concentration for your future experiments based on these results.

Visualizations

iNOS_Signaling_Pathway cluster_induction iNOS Induction cluster_activity iNOS Activity & Inhibition Inflammatory Stimuli Inflammatory Stimuli Transcription Factors NF-κB, STAT1 Inflammatory Stimuli->Transcription Factors Activation LPS_IFNg e.g., LPS, IFN-γ iNOS Gene NOS2 Gene Transcription Factors->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene->iNOS mRNA Transcription iNOS Protein iNOS (Inducible Nitric Oxide Synthase) iNOS mRNA->iNOS Protein Translation Nitric Oxide Nitric Oxide (NO) iNOS Protein->Nitric Oxide L_Citrulline L_Citrulline iNOS Protein->L_Citrulline L_Arginine L_Arginine L_Arginine->iNOS Protein O2 O2 O2->iNOS Protein NADPH NADPH NADPH->iNOS Protein Downstream Signaling Downstream Signaling Pathways (e.g., cGMP, S-nitrosylation) Nitric Oxide->Downstream Signaling Activates L_NIL This compound L_NIL->iNOS Protein Inhibition experimental_workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells induce_inos Induce iNOS Expression (if necessary, e.g., with LPS/IFN-γ) seed_cells->induce_inos treat_cells Treat Cells with L-NIL (24-48h incubation) induce_inos->treat_cells prepare_lnil Prepare Serial Dilutions of this compound prepare_lnil->treat_cells collect_supernatant Collect Supernatant treat_cells->collect_supernatant viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay griess_assay Perform Griess Assay (Measure Nitrite) collect_supernatant->griess_assay analyze_data Analyze Data: - Plot Dose-Response Curve - Plot Viability Curve griess_assay->analyze_data viability_assay->analyze_data determine_optimal Determine Optimal Non-Toxic Inhibitory Concentration analyze_data->determine_optimal end End determine_optimal->end

References

Technical Support Center: Interpreting Griess Assay Results with L-NIL Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using L-NIL hydrochloride in conjunction with the Griess assay for the measurement of nitric oxide production. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (L-N6-(1-iminoethyl)lysine hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4][5] Its primary mechanism of action is to block the synthesis of nitric oxide (NO) specifically by the iNOS isoform, with significantly less effect on endothelial NOS (eNOS) and neuronal NOS (nNOS).[2][6]

Q2: How does the Griess assay work to measure nitric oxide?

The Griess assay is a colorimetric method that indirectly measures nitric oxide production by quantifying its stable breakdown product, nitrite (NO₂⁻), in biological samples.[7][8][9][10] The assay involves a two-step diazotization reaction where nitrite reacts with Griess reagents (typically sulfanilamide and N-(1-naphthyl)ethylenediamine) under acidic conditions to form a colored azo dye.[7][9] The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[7][9]

Q3: Will this compound directly interfere with the Griess assay reagents?

While there is no widespread evidence to suggest that this compound directly reacts with the Griess reagents at its effective concentrations to produce a false positive or negative signal, it is crucial to include a "L-NIL only" control in your experimental setup. This control, containing L-NIL in cell-free media, will help to rule out any direct interference with the assay.

Q4: What is the recommended working concentration for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a concentration of 10 µM has been shown to effectively blunt the adverse effects of iNOS expression in cardiomyocytes.[1][3][5] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.

Q5: How can I be sure that the observed decrease in nitrite is due to iNOS inhibition and not cell death?

It is essential to perform a cell viability assay, such as the MTT or LDH assay, in parallel with your Griess assay.[11][12] This will confirm that the reduction in nitrite levels upon treatment with this compound is a direct result of iNOS inhibition and not due to cytotoxic effects of the compound.

Data Presentation

Table 1: In Vitro Efficacy of L-NIL

ParameterCell LineValueReference
IC₅₀ (iNOS inhibition)Mouse Macrophages3.3 µM[1][3][5]
IC₅₀ (iNOS inhibition)Rat RAW264.7 cells15.8 µM[1]
IC₅₀ (iNOS inhibition)Mouse RAW264.7 cells18.6 µM[1]

Table 2: Selectivity of L-NIL for iNOS

NOS IsoformIC₅₀Selectivity vs. iNOSReference
miNOS (mouse inducible)3.3 µM-[1][3][5]
rcNOS (rat constitutive)92 µM28-fold[1][3][5]
eNOS8-38 µM~2.4-11.5-fold[6]
nNOS17-92 µM~5.1-28-fold[6]

Experimental Protocols

Protocol for iNOS Inhibition with this compound and Subsequent Griess Assay

This protocol provides a general framework for inducing iNOS expression in a macrophage cell line (e.g., RAW 264.7), inhibiting its activity with this compound, and measuring the resulting nitrite production using the Griess assay.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight.[9]

  • L-NIL Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • iNOS Induction: Stimulate the cells with 1 µg/mL of LPS to induce iNOS expression.

  • Incubation: Incubate the cells for 24 hours.[9]

  • Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.[9]

    • Incubate at room temperature for 10 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Nitrite Quantification: Determine the nitrite concentration in your samples by comparing the absorbance values to a sodium nitrite standard curve.

Experimental Controls:

  • Negative Control: Untreated cells (no LPS, no L-NIL).

  • Positive Control: Cells treated with LPS only.

  • L-NIL Control: Cells treated with L-NIL only (to assess any effect of L-NIL on basal NO production).

  • Media Blank: Cell-free media (to determine background absorbance).

  • L-NIL in Media Blank: L-NIL in cell-free media (to check for direct interference with the Griess reagent).

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay seed_cells Seed RAW 264.7 cells (1.5 x 10^5 cells/mL) overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_lnil Add this compound (Pre-treatment for 2h) overnight_incubation->add_lnil add_lps Add LPS (1 µg/mL) (iNOS Induction) add_lnil->add_lps incubation_24h Incubate for 24h add_lps->incubation_24h collect_supernatant Collect Supernatant (100 µL) incubation_24h->collect_supernatant add_griess Add Griess Reagent (100 µL) collect_supernatant->add_griess incubate_10min Incubate 10 min (Room Temperature) add_griess->incubate_10min read_absorbance Read Absorbance (540 nm) incubate_10min->read_absorbance signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Citrulline L-Citrulline iNOS_protein->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein L_NIL This compound L_NIL->iNOS_protein inhibits troubleshooting_guide start High Nitrite Reading Despite L-NIL check_lnil Is L-NIL active? start->check_lnil check_cells Are cells over-stimulated? check_lnil->check_cells Yes new_lnil Use fresh L-NIL stock check_lnil->new_lnil No check_interference Is there assay interference? check_cells->check_interference No optimize_lps Optimize LPS concentration check_cells->optimize_lps Yes control_exp Run 'L-NIL only' control check_interference->control_exp Yes other_nos Consider other NOS activity check_interference->other_nos No

References

L-NIL Hydrochloride Delivery for In Vivo Imaging: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-NIL hydrochloride for in vivo imaging applications. As a selective inhibitor of inducible nitric oxide synthase (iNOS), this compound is a critical tool for investigating the role of iNOS in various physiological and pathological processes through non-invasive imaging. This resource offers detailed protocols, troubleshooting advice, and quantitative data to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in in vivo imaging?

A1: this compound, or L-N6-(1-iminoethyl)lysine hydrochloride, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4] In the context of in vivo imaging, this compound is not an imaging agent itself but is used as a pharmacological tool to modulate the production of nitric oxide (NO) by iNOS. Its primary application is to investigate the role of iNOS in various biological processes by observing how its inhibition affects signals from a co-administered imaging probe that detects NO or downstream effects of iNOS activity.

Q2: What are the key properties of this compound relevant to its in vivo delivery?

A2: this compound is a crystalline solid that is soluble in water and phosphate-buffered saline (PBS).[3][5] Its stability in aqueous solutions is limited, and it is recommended to prepare fresh solutions for each experiment.[5] For in vivo administration, it is crucial to consider its solubility and stability to ensure accurate dosing.

Q3: What are the recommended solvents and storage conditions for this compound?

A3: this compound is soluble in several solvents, with varying concentrations.[3][5] For long-term storage, it should be stored as a solid at -20°C.[3][5] Stock solutions can be prepared in DMSO or water, but aqueous solutions should be used within a day.[5]

Q4: What are the common routes of administration for this compound in animal models?

A4: The most common routes of administration for this compound in rodent models are intraperitoneal (i.p.) injection and administration in drinking water for chronic studies.[6] The choice of administration route depends on the experimental design and desired duration of iNOS inhibition.

Q5: Is this compound fluorescent or does it have inherent properties for direct imaging?

A5: No, this compound is not a fluorescent molecule and does not possess inherent properties for direct in vivo imaging. It is a pharmacological inhibitor used to modulate a biological pathway that is then visualized using a separate, appropriate imaging agent.

Troubleshooting Guides

This section addresses common issues that may arise during the in vivo delivery of this compound for imaging studies.

Problem Possible Cause Suggested Solution
Variability in imaging signal after L-NIL administration Inconsistent preparation of L-NIL solution.Prepare fresh L-NIL solutions for each experiment. Ensure complete dissolution and accurate concentration measurement. Aqueous solutions of this compound are not recommended for storage for more than one day.[5]
Inaccurate dosing or administration.Ensure proper animal restraint and accurate administration technique (e.g., correct intraperitoneal injection). Calibrate all equipment used for dosing.
Animal-to-animal physiological variability.Increase the number of animals per group to improve statistical power. Monitor animal health and behavior throughout the experiment.
Low or no observable effect on the imaging signal Insufficient dose of this compound.Perform a dose-response study to determine the optimal inhibitory concentration for your specific animal model and imaging paradigm.
Poor bioavailability of L-NIL.Consider the route of administration and timing relative to the imaging experiment. For i.p. injections, ensure the injection is not subcutaneous.
Timing of imaging is not optimal to observe the effect.Conduct a time-course experiment to identify the peak of iNOS inhibition and the corresponding change in the imaging signal.
High background or non-specific signal in fluorescence imaging Autofluorescence from tissues or the animal's diet.Use a chlorophyll-free diet for several days before imaging. Select imaging probes and filters in the near-infrared (NIR) spectrum to minimize autofluorescence. Include an uninjected control group to assess baseline autofluorescence.
Non-specific binding of the fluorescent probe.Optimize the concentration and incubation time of the imaging probe. Include a blocking step if applicable to the probe's mechanism.
Animal distress or adverse reactions High concentration of DMSO or other organic solvents in the vehicle.Minimize the use of organic solvents. If necessary, ensure the final concentration is well-tolerated by the animals. Prepare aqueous solutions of this compound by directly dissolving the crystalline solid in aqueous buffers for an organic solvent-free option.[5]
Toxicity of L-NIL at the administered dose.Perform a toxicity study to determine the maximum tolerated dose in your animal model. Monitor animals closely for any signs of distress.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₇N₃O₂ · 2HCl[3][5]
Molecular Weight 260.2 g/mol [3][5]
Purity ≥95%[3][5]
Formulation Crystalline solid[3][5]
Storage -20°C[3][5]
Stability ≥ 4 years (as solid)[3]
IC₅₀ for iNOS 0.4-3.3 µM[3][4]
IC₅₀ for eNOS 8-38 µM[3]
IC₅₀ for nNOS 17-92 µM[3]

Table 2: Solubility of this compound

SolventSolubilityReference
Water~50 mg/mL[3][5]
PBS (pH 7.2)~30 mg/mL[5]
DMSO~15 mg/mL[3][5]
DMF~15 mg/mL[3][5]
Ethanol~1 mg/mL[3][5]

Table 3: Example In Vivo Dosages of this compound in Rodent Models

Animal ModelRoute of AdministrationDosageApplicationReference
MiceIntraperitoneal (i.p.)10 and 30 mg/kgPrevention of inflammation, oxidative stress, and autophagy[2]
RatsIntravenous (i.v.) infusion1 M in buffered saline via osmotic minipumpInhibition of nitric oxide synthase[6]
RatsDrinking water1-100 µg/mLInhibition of nitric oxide synthase[6]

Experimental Protocols

This section provides detailed methodologies for using this compound in a typical in vivo fluorescence imaging experiment to assess iNOS activity.

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume. For example, to prepare a 10 mg/mL solution, weigh 10 mg of this compound.

  • Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of sterile PBS (pH 7.2) to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but do not overheat.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile tube or directly into the injection syringe.

  • Important: Prepare the solution fresh on the day of the experiment, as aqueous solutions of this compound are not recommended for storage for more than one day.[5]

Protocol 2: In Vivo Fluorescence Imaging of Nitric Oxide Production with a Fluorescent Probe and this compound

Objective: To visualize the effect of iNOS inhibition by this compound on nitric oxide production in a mouse model of inflammation using a nitric oxide-sensitive fluorescent probe.

Materials:

  • Mice (e.g., C57BL/6)

  • Inflammation-inducing agent (e.g., lipopolysaccharide - LPS)

  • This compound solution (prepared as in Protocol 1)

  • Nitric oxide-sensitive fluorescent probe (e.g., a diaminofluorescein-based probe)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Sterile syringes and needles

Procedure:

  • Animal Acclimation and Diet: Acclimate mice to the housing conditions for at least one week. If using a fluorescent probe in the visible spectrum, switch to a chlorophyll-free diet 3-5 days prior to imaging to reduce autofluorescence.

  • Induction of Inflammation: Induce localized inflammation by injecting LPS (e.g., subcutaneously in the paw or intraperitoneally) at a pre-determined dose.

  • Grouping of Animals: Divide the animals into at least three groups:

    • Control Group: Receives vehicle (PBS) instead of L-NIL and the fluorescent probe.

    • Inflammation Group: Receives the inflammation-inducing agent and the fluorescent probe.

    • L-NIL Treatment Group: Receives the inflammation-inducing agent, this compound, and the fluorescent probe.

  • Administration of this compound: At a specified time point after inflammation induction, administer this compound via intraperitoneal injection at the desired dose (e.g., 10 mg/kg). The timing should be based on the expected peak of iNOS expression.

  • Administration of Fluorescent Probe: Administer the nitric oxide-sensitive fluorescent probe according to the manufacturer's protocol. The timing of probe administration relative to L-NIL injection and imaging is critical and should be optimized.

  • In Vivo Imaging:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

    • Acquire fluorescent images at the appropriate excitation and emission wavelengths for the chosen probe.

    • Acquire a photographic image for anatomical reference.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the inflamed area and a control area on each animal.

    • Quantify the average radiant efficiency within each ROI.

    • Compare the fluorescence intensity between the different experimental groups to assess the effect of L-NIL on nitric oxide production.

Visualizations

Signaling Pathway

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFN-gamma IFN-gamma IFNGR IFNGR IFN-gamma->IFNGR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK I-kappa-B I-kappa-B IKK->I-kappa-B NF-kappa-B_I-kappa-B NF-κB/IκB NF-kappa-B NF-κB NF-kappa-B_I-kappa-B->NF-kappa-B STAT1 STAT1 JAK->STAT1 STAT1_p p-STAT1 STAT1->STAT1_p iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO O2, NADPH L-Arginine L-Arginine L-Arginine->iNOS_protein L-Citrulline L-Citrulline L_NIL This compound L_NIL->iNOS_protein iNOS_gene iNOS Gene Transcription NF-kappa-B->iNOS_gene STAT1_p->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_intervention Phase 2: Intervention cluster_imaging Phase 3: Imaging & Analysis Animal_Acclimation Animal Acclimation & Chlorophyll-free Diet Inflammation_Induction Induce Inflammation (e.g., LPS) Animal_Acclimation->Inflammation_Induction Grouping Divide Animals into Groups (Control, Inflammation, L-NIL) Inflammation_Induction->Grouping L_NIL_Admin Administer L-NIL HCl (i.p.) or Vehicle Grouping->L_NIL_Admin Probe_Admin Administer NO-sensitive Fluorescent Probe L_NIL_Admin->Probe_Admin Anesthesia Anesthetize Animal Probe_Admin->Anesthesia Image_Acquisition In Vivo Fluorescence Imaging Anesthesia->Image_Acquisition Data_Analysis Quantify Signal in ROIs Image_Acquisition->Data_Analysis Comparison Compare Groups & Draw Conclusions Data_Analysis->Comparison

References

Validation & Comparative

A Head-to-Head Battle for iNOS Inhibition: L-NIL Hydrochloride vs. L-NAME

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nitric oxide synthase (NOS) inhibitors, the choice between a selective and a non-selective agent is critical for targeted research outcomes. This guide provides a comprehensive comparison of L-N⁶-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride), a selective inducible NOS (iNOS) inhibitor, and Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their performance, supported by experimental data.

Executive Summary

This compound emerges as a significantly more selective inhibitor of iNOS compared to the non-selective profile of L-NAME. While both compounds effectively block nitric oxide production, L-NIL's targeted action on iNOS minimizes off-target effects on endothelial NOS (eNOS) and neuronal NOS (nNOS), which are crucial for maintaining physiological functions. L-NAME, conversely, inhibits all three NOS isoforms, which can lead to broader physiological consequences, such as vasoconstriction and neuronal signaling disruption.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency of this compound and L-NAME against the three NOS isoforms. The data is compiled from various sources and presented as IC₅₀ (half-maximal inhibitory concentration) or Ki (inhibition constant) values. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

InhibitoriNOSeNOSnNOSSelectivity for iNOS
This compound IC₅₀: 3.3 µM (murine)-IC₅₀: 92 µM (rat brain cNOS)~28-fold vs. cNOS
L-NAME Ki: 4.4 µM (murine)Ki: 39 nM (human)Ki: 15 nM (bovine)Non-selective

Note: cNOS (constitutive NOS) in the study by Moore et al. (1994) refers to a preparation from rat brain, which is a mixture of nNOS and eNOS.

Mechanism of Action and Selectivity

This compound: The Selective Inactivator

L-NIL acts as a potent and selective inhibitor of iNOS.[1] Its mechanism involves a time- and concentration-dependent inactivation of the enzyme, primarily by targeting the heme prosthetic group within the active site. This leads to a loss of heme fluorescence and subsequent disassembly of the active iNOS dimer into inactive monomers.[2] This targeted inactivation mechanism contributes to its sustained inhibitory effect on iNOS. The selectivity of L-NIL for iNOS is attributed to structural differences in the active sites of the NOS isoforms.

L-NAME: The Non-Selective Prodrug

L-NAME is a prodrug that is hydrolyzed in vivo to Nω-nitro-L-arginine (L-NNA), the active inhibitory compound.[3] L-NNA is a non-selective competitive inhibitor of all three NOS isoforms, meaning it competes with the natural substrate, L-arginine, for binding to the active site of the enzymes.[4] Its lack of selectivity means it will inhibit NO production from eNOS, which is vital for vasodilation and blood pressure regulation, and nNOS, which plays a key role in neurotransmission.[5]

Signaling Pathways and Inhibition Points

The following diagram illustrates the general nitric oxide synthesis pathway and the points of inhibition for L-NIL and L-NAME.

cluster_0 Nitric Oxide Synthesis cluster_1 Inhibition L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate L-Citrulline L-Citrulline NOS->L-Citrulline Product NO NO NOS->NO Product L-NIL L-NIL iNOS iNOS L-NIL->iNOS Selective Inhibition L-NAME L-NAME L-NAME->iNOS eNOS_nNOS eNOS/nNOS L-NAME->eNOS_nNOS Non-selective Inhibition

Caption: Inhibition of Nitric Oxide Synthase Isoforms.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the inhibitory activity of compounds like L-NIL and L-NAME.

NOS Activity Assay by Conversion of [¹⁴C]L-Arginine to [¹⁴C]L-Citrulline

This assay is a direct and widely used method to measure NOS activity by quantifying the formation of the co-product, L-citrulline.

a. Experimental Workflow

Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Buffer (HEPES) - Cofactors (NADPH, FAD, FMN, BH4) - Calmodulin, CaCl2 - [14C]L-Arginine - Test Inhibitor (L-NIL or L-NAME) Start->Prepare_Reaction_Mixture Add_NOS_Enzyme Add Recombinant NOS Enzyme (iNOS, eNOS, or nNOS) Prepare_Reaction_Mixture->Add_NOS_Enzyme Incubate Incubate at 37°C for 30 minutes Add_NOS_Enzyme->Incubate Terminate_Reaction Terminate Reaction with Stop Buffer (HEPES, EDTA, EGTA) Incubate->Terminate_Reaction Separate_Citrulline Separate [14C]L-Citrulline from [14C]L-Arginine using Dowex AG50W-X8 column Terminate_Reaction->Separate_Citrulline Quantify_Citrulline Quantify [14C]L-Citrulline using Liquid Scintillation Counter Separate_Citrulline->Quantify_Citrulline End End Quantify_Citrulline->End

Caption: Arginine to Citrulline Conversion Assay Workflow.

b. Detailed Protocol [6]

  • Reaction Mixture Preparation: In a final volume of 100 µL, combine the following in a microcentrifuge tube:

    • 50 mM HEPES buffer (pH 7.4)

    • 1 mM NADPH

    • 4 µM FAD

    • 4 µM FMN

    • 10 µM Tetrahydrobiopterin (BH₄)

    • 1 mg/L Calmodulin

    • 2.5 mM CaCl₂

    • 50 µM L-arginine

    • 0.5 µCi/mL L-[¹⁴C(U)]-arginine

    • Varying concentrations of the test inhibitor (this compound or L-NAME).

  • Enzyme Addition: Add 10 µL of recombinant iNOS, eNOS, or nNOS enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 0.5 mL of ice-cold stop buffer (20 mM HEPES, pH 5.5, containing 2 mM EDTA and 2 mM EGTA).

  • Separation: Apply the reaction mixture to a 1 mL column of Dowex AG50W-X8 (Na⁺ form) cation-exchange resin. The positively charged [¹⁴C]L-arginine binds to the resin, while the neutral [¹⁴C]L-citrulline passes through.

  • Elution: Elute the [¹⁴C]L-citrulline with 2 x 1 mL of distilled water.

  • Quantification: Add the eluate to 10 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

Griess Assay for Nitrite Determination

This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the reaction supernatant.

a. Experimental Workflow

Start Start Collect_Supernatant Collect Supernatant from NOS Activity Assay or Cell Culture Start->Collect_Supernatant Add_Griess_Reagent_I Add Griess Reagent I (Sulfanilamide in Acid) Collect_Supernatant->Add_Griess_Reagent_I Add_Griess_Reagent_II Add Griess Reagent II (N-(1-naphthyl)ethylenediamine) Add_Griess_Reagent_I->Add_Griess_Reagent_II Incubate Incubate at Room Temperature for 10 minutes in the dark Add_Griess_Reagent_II->Incubate Measure_Absorbance Measure Absorbance at 540 nm Incubate->Measure_Absorbance Determine_Nitrite_Concentration Determine Nitrite Concentration using a Sodium Nitrite Standard Curve Measure_Absorbance->Determine_Nitrite_Concentration End End Determine_Nitrite_Concentration->End

Caption: Griess Assay Workflow.

b. Detailed Protocol [7][8]

  • Sample Preparation: Collect the supernatant from the NOS activity assay or from cell culture experiments where NO production is being measured.

  • Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in the same buffer or medium as the samples.

  • Griess Reaction:

    • To 50 µL of sample or standard in a 96-well plate, add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in the samples.

Conclusion

For researchers focused on the specific role of iNOS in physiological or pathological processes, this compound is the superior choice due to its pronounced selectivity. Its use minimizes the confounding effects of inhibiting eNOS and nNOS, allowing for a more precise dissection of iNOS-mediated pathways. In contrast, L-NAME, while a potent NOS inhibitor, is best suited for studies where a general reduction in NO from all sources is desired, or as a tool to induce experimental models of hypertension. The selection between these two inhibitors should be guided by the specific research question and the desired level of isoform selectivity.

References

A Comparative Guide to L-NIL Hydrochloride and 1400W for In Vivo iNOS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of L-NIL hydrochloride and 1400W, two prominent inhibitors of inducible nitric oxide synthase (iNOS), for in vivo research applications. This guide provides a detailed analysis of their mechanisms, selectivity, and reported in vivo efficacy, supported by experimental data and protocols.

In the realm of inflammation, sepsis, and neurodegenerative disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical area of investigation. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory conditions. Consequently, potent and selective iNOS inhibitors are invaluable tools for elucidating the role of iNOS in disease and for the development of novel therapeutics. This guide presents a comparative overview of two widely used iNOS inhibitors: L-N6-(1-iminoethyl)lysine hydrochloride (this compound) and N-(3-(Aminomethyl)benzyl)acetamidine (1400W).

Mechanism of Action and Selectivity

Both L-NIL and 1400W are potent inhibitors of iNOS, but they exhibit distinct characteristics in their mechanism and selectivity profiles. L-NIL acts as a relatively selective iNOS inhibitor.[1] In contrast, 1400W is described as a slow, tight-binding, and highly selective inhibitor of iNOS.[2]

The selectivity of these inhibitors for iNOS over the other two nitric oxide synthase isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a crucial factor for in vivo studies to minimize off-target effects. 1400W demonstrates exceptional selectivity, being at least 5000-fold more selective for human iNOS versus eNOS and over 200-fold more selective against nNOS.[3] L-NIL also shows selectivity for iNOS, but to a lesser extent than 1400W.[1][4]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the key quantitative data for this compound and 1400W, providing a clear comparison of their inhibitory activities.

InhibitorTargetIC50SpeciesReference
This compound iNOS3.3 µMMouse[4][5]
nNOS92 µMRat[4]
eNOS8-38 µMNot Specified[1]
1400W iNOS~0.2 µMMouse (RAW264.7 cells)
nNOS2 µM (Ki)Human[2]
eNOS50 µM (Ki)Human[2]
InhibitorParameterValueSpeciesReference
This compound Selectivity (nNOS IC50 / iNOS IC50)~28-foldMouse/Rat[4]
1400W Kd (iNOS)≤ 7 nMHuman[6]
Selectivity (eNOS Ki / iNOS Kd)>5000-foldHuman[2][3]
Selectivity (nNOS Ki / iNOS Kd)>200-foldHuman[3]

In Vivo Experimental Protocols

Detailed methodologies are critical for reproducible in vivo research. Below are representative experimental protocols for this compound and 1400W in established animal models.

This compound in Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory effects of compounds.

  • Animal Model: Male Wistar rats (150-200g).

  • Induction of Edema: Subplantar injection of 0.1 mL of 1% (w/v) carrageenan in saline into the right hind paw.

  • L-NIL Administration: this compound is dissolved in sterile saline. A dose range of 5-25 mg/kg is administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.[7]

  • Outcome Measures: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the L-NIL-treated group to the vehicle-treated control group. At the end of the experiment, paws can be collected for ex vivo analysis of iNOS activity and cyclic GMP concentration.[7]

1400W in a Rat Model of Traumatic Brain Injury (TBI)

This protocol is designed to evaluate the neuroprotective effects of iNOS inhibition.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Induction of TBI: A lateral fluid percussion injury model is commonly used.

  • 1400W Administration: 1400W is dissolved in a suitable vehicle. A typical treatment regimen involves a bolus injection of 20 mg/kg (s.c.) at 18 hours post-TBI, followed by a continuous subcutaneous infusion at a rate of 2.2 mg/kg/h for 54 hours (from 18 to 72 hours post-TBI).[8]

  • Outcome Measures: Histopathological analysis of brain lesion volume at 72 hours post-TBI is a primary outcome.[8] Other assessments can include neurological severity scores, behavioral tests (e.g., Morris water maze), and measurement of biochemical markers of inflammation and oxidative stress in brain tissue.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Pre-treatment Phase cluster_1 Treatment and Induction Phase cluster_2 Data Collection and Analysis Phase A Animal Acclimatization (e.g., 1 week) B Baseline Measurements (e.g., body weight, paw volume) A->B C Randomization into Treatment Groups B->C D Administration of L-NIL or 1400W (or Vehicle) C->D E Induction of Pathology (e.g., Carrageenan injection, TBI) D->E F In Vivo Measurements (e.g., paw volume, neurological score) E->F G Euthanasia and Tissue Collection F->G H Ex Vivo Analysis (e.g., iNOS activity, histology, cytokine levels) G->H I Statistical Analysis and Interpretation H->I

A typical in vivo experimental workflow for comparing iNOS inhibitors.

The following diagram illustrates the signaling pathway leading to iNOS expression and the subsequent production of nitric oxide.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (TNF-α, IL-1β, IFN-γ) CytokineR Cytokine Receptors Cytokines->CytokineR MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathways (p38, JNK, ERK) TLR4->MAPK JAK JAK CytokineR->JAK CytokineR->MAPK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates, leads to degradation NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation STAT STAT JAK->STAT phosphorylates STAT->Nucleus translocation MAPK->Nucleus activates transcription factors iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO L_Citrulline L-Citrulline NO->L_Citrulline Inhibitors L-NIL / 1400W Inhibitors->iNOS_protein inhibit NFkB_n NF-κB NFkB_n->iNOS_gene STAT_n STAT STAT_n->iNOS_gene TF_n Other TFs TF_n->iNOS_gene

Simplified iNOS signaling pathway and points of inhibition.

Conclusion

Both this compound and 1400W are effective tools for the in vivo investigation of iNOS. The choice between these two inhibitors will depend on the specific requirements of the study. 1400W offers superior selectivity for iNOS, which is a significant advantage in minimizing potential off-target effects and simplifying data interpretation. L-NIL, while less selective, has also been successfully used in a variety of in vivo models and may be a suitable alternative. Researchers should carefully consider the selectivity profile, the specific experimental model, and the desired outcomes when selecting the appropriate iNOS inhibitor for their in vivo studies. This guide provides a foundation for making an informed decision and for designing robust and reproducible experiments.

References

Safety Operating Guide

Navigating the Safe Disposal of L-NIL Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling L-NIL hydrochloride are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. While specific disposal protocols for every chemical are not always readily available, a systematic approach based on established hazardous waste management principles is essential. This guide provides a procedural framework for the safe and compliant disposal of this compound, emphasizing the importance of institutional and regulatory adherence.

Understanding this compound: Key Properties

A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS) and should be treated as a potentially hazardous substance.[1] The following table summarizes its key physical and chemical properties.

PropertyDataCitation(s)
Physical State Crystalline solid[2]
Molecular Formula C₈H₁₇N₃O₂ · 2HCl[1]
Molecular Weight 260.2 g/mol [1]
Solubility Water (~50 mg/ml), DMSO (~15 mg/ml), DMF (~15 mg/ml), Ethanol (~1 mg/ml)[2]
Stability Stable for at least 4 years when stored at -20°C in its solid form. Aqueous solutions are not recommended for storage for more than one day.[1][2]

Standard Operating Procedure for this compound Disposal

The disposal of this compound, like any laboratory chemical, should be approached with a clear and systematic process. The following steps are based on general best practices for hazardous waste management in a laboratory setting.

1. Initial Assessment and Waste Classification:

  • Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information for safe handling and disposal. It will contain a section on disposal considerations that should be followed.

  • Treat as Hazardous Waste: In the absence of explicit information to the contrary, this compound and any materials contaminated with it should be treated as hazardous waste.[2]

2. Segregation and Collection:

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.[3][4]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[3][5]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated solid waste container.

    • Liquid Waste: Collect solutions of this compound and the first rinse of emptied containers in a designated liquid waste container.

3. Labeling and Storage:

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6] The date of waste accumulation should also be recorded.

  • Secure Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory.[4][7] This area should be away from general lab traffic and incompatible materials. The container must be kept closed except when adding waste.[5]

4. Disposal of Empty Containers:

  • Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water, given its solubility).[5]

  • Rinsate Collection: The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but only with explicit approval from your institution's Environmental Health and Safety (EHS) department.

  • Container Disposal: Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.

5. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup and final disposal.[4][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_NIL_Disposal_Workflow cluster_start Start cluster_assessment Assessment cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Management start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds empty_container Empty L-NIL Container start->empty_container treat_hazardous Treat as Hazardous Waste consult_sds->treat_hazardous No specific instructions or SDS unavailable solid_waste Solid Waste (Unused chemical, contaminated PPE) treat_hazardous->solid_waste liquid_waste Liquid Waste (Solutions, first rinse) treat_hazardous->liquid_waste label_container Label Container: 'Hazardous Waste' 'this compound' Date & Quantity solid_waste->label_container liquid_waste->label_container store_saa Store in Designated Satellite Accumulation Area label_container->store_saa container_full Container Full or Max Storage Time Reached? store_saa->container_full contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes continue_collection Continue Collection container_full->continue_collection No continue_collection->store_saa triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect First Rinse as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Empty Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->liquid_waste

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures and the accompanying workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.